Product packaging for Chromium Trioxide(Cat. No.:CAS No. 65272-70-0)

Chromium Trioxide

Cat. No.: B8822042
CAS No.: 65272-70-0
M. Wt: 99.994 g/mol
InChI Key: WGLPBDUCMAPZCE-UHFFFAOYSA-N
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Description

Chromium trioxide (CrO3), also known as chromium(VI) oxide or chromic anhydride, is a dark purplish-red to dark red granular solid that is odorless and deliquescent . With a high purity of 98% or greater , it is a critical reagent in research and industrial applications, primarily valued for its potent oxidizing properties. In the field of organic synthesis, this compound is a key component in the oxidation of alcohols. It efficiently converts primary alcohols to the corresponding carboxylic acids and secondary alcohols to ketones, a transformation central to complex molecule construction . This reactivity is harnessed in classic methodologies such as the Jones oxidation. Beyond synthetic chemistry, its applications extend to material science, where it is extensively used in electroplating processes to generate passivating chromate films on metals like cadmium and zinc, which provide significant corrosion resistance . It is also employed in applying specialized anodic coatings to aluminum, particularly for aerospace applications . This compound is a powerful oxidizer and reacts violently with reducing reagents, including many organic materials like alcohols, which may ignite upon contact . It is highly toxic, corrosive, and a confirmed human carcinogen . It is critical to handle this compound with appropriate personal protective equipment and only under a chemical fume hood . This product is intended for research use by qualified laboratory professionals. It is strictly for research purposes and is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

trioxochromium
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InChI

InChI=1S/Cr.3O
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InChI Key

WGLPBDUCMAPZCE-UHFFFAOYSA-N
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Canonical SMILES

O=[Cr](=O)=O
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Molecular Formula

CrO3
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DSSTOX Substance ID

DTXSID0040125
Record name Chromium trioxide
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Molecular Weight

99.994 g/mol
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Physical Description

Chromium trioxide, anhydrous appears as a dark purplish red solid. Under prolonged exposure to fire or heat the containers may explode. Highly toxic. A confirmed human carcinogen., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Dark red to brown crystals, flakes, or powder; [HSDB] Soluble in water; [ACGIH], ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER., CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4).]
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Boiling Point

482 °F at 760 mmHg (decomposes) (NTP, 1992), Approximately 250 °C decomposes, 482 °F (Decomposes)
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Solubility

Very soluble (NTP, 1992), Solubility in water, 61.7 g/100 cc solution at 0 °C; 67.45 g/100 cc solution at 100 °C, In water, 169 g/100 g water at 25 °C, In water, 1667 g/L (EU Method A.6 (Water Solubility)), In water, 167.299 lb/100 lb water at 70 °F, Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids, For more Solubility (Complete) data for CHROMIC TRIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml: 61.7 (good), 63%
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Density

2.7 (NTP, 1992) - Denser than water; will sink, 2.70, 2.7 g/cm³, 2.70 (CrO3)
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Vapor Pressure

Very low (NIOSH, 2023), Very low
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Impurities

USA government specifications for chromium trioxide are as follows: purity, 99.5% minimum; chloride, 0.10% maximum; sulfate, 0.20% maximum; water insoluble materials, 0.10% maximum; particle size, 10% minimum passes through -30 mesh (less than 590 um US sieve).
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Color/Form

Dark red, bipyramidal prismatic crystals, flakes or granular powder, Brown solid, Flake, ground powder form, Dark-red ... flakes or powder [Note: Often used in an aqueous solution (H2CrO4)]

CAS No.

1333-82-0, 65272-70-0
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Melting Point

385 °F (NTP, 1992), 197 °C, 387 °F (Decomposes)
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Synthetic Methodologies and Preparative Routes for Chromium Trioxide

Preparation of Metal-Based Complexes and Supported Reagents

The reactivity and utility of this compound can be modified by forming complexes or by immobilizing it on a solid support. These approaches aim to enhance selectivity, improve handling, and facilitate the recovery of the reagent after a reaction.

The synthesis of chromium complexes with amino acids typically involves the reaction of a chromium salt with the respective amino acid under specific conditions. While these syntheses often result in Chromium(III) complexes, they are relevant to the broader chemistry of chromium compounds. Amino acids can act as bidentate ligands, coordinating with the chromium ion through the carboxyl oxygen and the amino group nitrogen. umsha.ac.ir

Several research efforts have focused on the synthesis and characterization of these complexes. For instance, Cr(III) complexes with alanine (B10760859) and valine have been synthesized, with molar conductivity measurements indicating a 1:3 metal-to-amino acid ligand ratio. umsha.ac.ir Infrared spectroscopy confirmed that the amino acids coordinate as bidentate ligands. umsha.ac.ir Similarly, a chromium complex with tryptophan, specifically [Cr(Trp)₂(OH)(H₂O)], has been synthesized using K₃[Cr(O₂)₄] as the starting chromium source. chemmethod.com The formation of the complex was confirmed by shifts in the vibrational bands of the acetate (B1210297) and NH₂ groups in the FT-IR spectrum and the appearance of a Cr-N vibration band. chemmethod.com

Green chemistry principles have also been applied to the synthesis of chromium(III)-amino acid complexes, focusing on using safer solvents, reducing energy consumption, and shortening the process. scientific.netresearchgate.net The optimal pH for the formation of these complexes is a critical parameter, with a pH of 4 being ideal for Chromium(III) complex formation. scientific.netresearchgate.net

Table 1: Examples of Synthesized Chromium-Amino Acid Complexes

Chromium ComplexAmino Acid LigandStarting Chromium SourceKey Characterization FindingsReference
Cr(III)-alanineAlanineNot Specified1:3 metal-ligand ratio; Bidentate coordination via carboxyl oxygen and amino nitrogen. umsha.ac.ir
Cr(III)-valineValineNot Specified1:3 metal-ligand ratio; Bidentate coordination via carboxyl oxygen and amino nitrogen. umsha.ac.ir
[Cr(Trp)₂(OH)(H₂O)]TryptophanK₃[Cr(O₂)₄]Shifts in acetate and NH₂ vibrational bands; Presence of Cr-N vibration band. chemmethod.com

To enhance the utility of this compound as an oxidizing agent, particularly in organic synthesis, it is often complexed with organic bases or immobilized on solid supports. These supported reagents offer advantages in terms of selectivity, ease of handling, and product isolation.

One of the most well-known supported reagents is the Collins reagent, which is a complex of this compound with pyridine (B92270) in dichloromethane (B109758). wikipedia.org This red solid is particularly useful for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, especially for acid-sensitive compounds. wikipedia.orggacariyalur.ac.in The complex is prepared by treating this compound with pyridine. wikipedia.org The stoichiometry of the oxidation reactions is complex; for example, the oxidation of a primary alcohol can be represented as: 3 RCH₂OH + 2 CrO₃(pyridine)₂ → 3 RCHO + 3 H₂O + Cr₂O₃ + 4 pyridine. wikipedia.org

The preparation of the Collins reagent can be done in situ by adding this compound to a solution of pyridine in dichloromethane, typically with cooling. orgsyn.org The alcohol to be oxidized is then added to this deep burgundy solution. orgsyn.org An alternative is to pre-prepare the dipyridine chromium(VI) oxide complex by adding this compound to anhydrous pyridine, which results in the precipitation of the complex. orgsyn.org This isolated complex can then be dissolved in a solvent like dichloromethane for subsequent reactions. gacariyalur.ac.in

Beyond complexation with pyridine, this compound can be immobilized on solid supports like silica (B1680970) gel (SiO₂). researchgate.net This approach creates a solid-phase oxidant that can simplify the work-up procedure, as the reagent can be removed by simple filtration. The activity of CrO₃/SiO₂ as an oxidation reagent has been evaluated in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net The preparation of such supported reagents can be promoted by methods such as microwave irradiation to enhance their activity. researchgate.net The immobilization process can involve grafting specific functional groups onto the silica gel surface to which the chromium species can then be anchored. researchgate.net For example, silica gel can be functionalized with organosilane molecules to create a surface that can effectively bind chromium species for applications in selective separation or catalysis. researchgate.netmdpi.com

Table 2: Overview of this compound Supported Reagents

Reagent Name/TypeSupport/Complexing AgentPreparation MethodPrimary ApplicationReference
Collins ReagentPyridineAddition of CrO₃ to pyridine in dichloromethane (in situ or isolated).Oxidation of primary and secondary alcohols to aldehydes and ketones. wikipedia.orggacariyalur.ac.inorgsyn.org
CrO₃/SiO₂Silica GelImmobilization of CrO₃ on silica gel, potentially with microwave promotion.Selective oxidation of alcohols (e.g., benzyl alcohol to benzaldehyde). researchgate.net

Crystal and Molecular Structure Characterization

The coordination environment of the chromium centers in solid this compound is tetrahedral. wikipedia.orgassignmentpoint.com Each chromium atom is bonded to four oxygen atoms. As part of the polymeric chain, two of these oxygen atoms act as bridging ligands, connecting to adjacent chromium atoms. wikipedia.orgassignmentpoint.com The other two oxygen atoms are terminal, meaning they are bonded to only one chromium atom. This coordination geometry is a key feature of the solid-state structure of this compound.

Theoretical and Computational Chemistry Studies

The geometry of monomeric this compound has been investigated using density functional theory (DFT). wikipedia.orgassignmentpoint.com These computational calculations predict that the molecule adopts a pyramidal structure, which belongs to the C₃ᵥ point group. wikipedia.orgassignmentpoint.com This is in contrast to a planar geometry (D₃ₕ point group), which was determined to be less favorable. wikipedia.orgassignmentpoint.com

Predicted Geometry of Monomeric CrO₃
Computational MethodPredicted GeometryPoint Group
Density Functional Theory (DFT)PyramidalC₃ᵥ

Computational studies, specifically using density functional theory (DFT), have been employed to analyze complexes formed between this compound and various amino acids. ajol.info These studies have investigated the interaction of CrO₃ with amino acids such as glycine (B1666218), L-alanine, L-serine, L-proline, L-cysteine, and S-methyl-L-cysteine. ajol.info The research involved geometry optimization and the calculation of energy parameters for these complexes. ajol.info

The findings from these computational analyses suggest that the synthesized CrO₃-amino acid complexes are more stable and possess lower total energy compared to the free amino acids, indicating the formation of stable complexes. ajol.info Infrared spectroscopy analysis, in conjunction with these studies, suggests that the amino acids bind to the this compound through both their amino and carboxylate groups. ajol.info Elemental analysis of the synthesized complexes indicates a 1:1 molar ratio between CrO₃ and the amino acid. ajol.info

Studied Amino Acids in CrO₃ Complexes
Amino AcidAbbreviation
GlycineGly
L-alanineAla
L-serineSer
L-prolinePro
L-cysteineCys
S-methyl-L-cysteineMeCys

Density functional theory has been utilized to investigate the mechanism of surface charge transfer doping of materials like diamond with this compound. qut.edu.auresearchgate.net In this process, CrO₃, which has a high electron affinity, acts as an electron acceptor. qut.edu.auresearchgate.net

The computational analysis, including charge density difference and Bader charge analysis, reveals that electrons are transferred from the surface of the material (e.g., hydrogenated diamond) to the this compound molecule. qut.edu.auresearchgate.net This transfer of electrons leads to the formation of a two-dimensional hole gas on the surface of the doped material, which in turn increases its conductivity. qut.edu.auresearchgate.net For a CrO₃-doped diamond surface, the analysis of the electronic structure indicates that an areal hole density as high as 9.85 × 10¹³ cm⁻² can be achieved. qut.edu.auresearchgate.net This doping also significantly enhances the optical absorption in the near-infrared region for the hydrogenated diamond surface. qut.edu.auresearchgate.net

Surface Charge Transfer Doping with CrO₃
MaterialDopantAchieved Areal Hole Density (cm⁻²)
Hydrogenated DiamondThis compound (CrO₃)9.85 × 10¹³

Thermodynamic Feasibility Analyses in Complex Systems

The thermodynamic feasibility of reactions involving this compound (CrO₃) is crucial for understanding its stability and reactivity in various chemical systems. By analyzing the change in Gibbs free energy (ΔG), it is possible to predict whether a reaction will be spontaneous under a given set of conditions. The Gibbs free energy change is determined by the enthalpy change (ΔH), the entropy change (ΔS), and the temperature (T) of the system, as described by the equation ΔG = ΔH - TΔS. A negative ΔG value indicates a spontaneous reaction, a positive value indicates a non-spontaneous reaction, and a value of zero signifies that the system is at equilibrium.

Quantum mechanical calculations and computational modeling are instrumental in determining the thermodynamic properties of molecules and reaction pathways where experimental data is unavailable. These methods provide insights into the electronic structure and energetics of reactants, transition states, and products, allowing for the accurate prediction of thermodynamic quantities such as enthalpy and entropy.

Detailed Research Findings

Research into the thermodynamic properties of this compound has established its standard thermodynamic values, which are fundamental for feasibility analyses. The standard enthalpy of formation (ΔfH°) of solid this compound is approximately -589.3 kJ/mol, and its standard molar entropy (S°) is about 73.2 J/(mol·K). thoughtco.com These values serve as the basis for calculating the thermodynamic parameters of various reactions involving CrO₃.

One of the most significant reactions of this compound is its thermal decomposition. Above 197°C, this compound decomposes into chromium(III) oxide (Cr₂O₃) and oxygen gas (O₂). wiredchemist.com The thermodynamic feasibility of this decomposition can be analyzed by calculating the standard Gibbs free energy change for the reaction:

4 CrO₃(s) → 2 Cr₂O₃(s) + 3 O₂(g)

To determine the spontaneity of this reaction, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes are calculated using the standard thermodynamic data for the reactants and products.

Another critical application of this compound is in the oxidation of organic compounds, particularly alcohols. The thermodynamic feasibility of these oxidation reactions dictates their potential for synthetic applications. For instance, the oxidation of a primary alcohol, such as ethanol, to a carboxylic acid, like acetic acid, by this compound in an acidic medium can be represented by the following balanced chemical equation:

4 CrO₃(s) + 3 CH₃CH₂OH(l) + 12 H⁺(aq) → 3 CH₃COOH(l) + 4 Cr³⁺(aq) + 9 H₂O(l) wiredchemist.com

Similarly, the oxidation of a secondary alcohol, like 2-propanol, to a ketone, such as acetone (B3395972), can be represented as:

2 CrO₃(s) + 3 (CH₃)₂CHOH(l) + 6 H⁺(aq) → 3 (CH₃)₂CO(l) + 2 Cr³⁺(aq) + 6 H₂O(l) wiredchemist.com

Data Tables

The following tables provide the standard thermodynamic data for the substances involved in the aforementioned reactions and the calculated thermodynamic parameters for the reactions themselves.

Table 1: Standard Thermodynamic Data of Relevant Species at 298.15 K

CompoundChemical FormulaStateΔfH° (kJ/mol)S° (J/mol·K)
This compoundCrO₃s-589.373.2
Chromium(III) OxideCr₂O₃s-1139.781.2
OxygenO₂g0205.1
EthanolCH₃CH₂OHl-277.6160.7
Acetic AcidCH₃COOHl-484.5159.8
2-Propanol(CH₃)₂CHOHl-318.1181.6
Acetone(CH₃)₂COl-248.1200.4
WaterH₂Ol-285.869.9
Chromium(III) ionCr³⁺aq-288.7-309.6
Hydrogen ionH⁺aq00

Data sourced from various standard thermodynamic tables.

Table 2: Thermodynamic Feasibility Analysis of this compound Decomposition

The decomposition of this compound is an endothermic process with a significant increase in entropy due to the formation of gaseous oxygen.

Reaction: 4 CrO₃(s) → 2 Cr₂O₃(s) + 3 O₂(g)

Thermodynamic ParameterValue
ΔH° (kJ/mol)+82.2
ΔS° (J/mol·K)+489.1
ΔG° (kJ/mol) at 298.15 K-63.6

The negative value of ΔG° at standard temperature indicates that the decomposition of this compound is thermodynamically spontaneous. The spontaneity of this reaction increases with temperature due to the large positive entropy change.

Table 3: Thermodynamic Feasibility Analysis of Alcohol Oxidation by this compound

Oxidation of Ethanol to Acetic Acid

Reaction: 4 CrO₃(s) + 3 CH₃CH₂OH(l) → 3 CH₃COOH(l) + 2 Cr₂O₃(s) + 3 H₂O(l)

Thermodynamic ParameterValue
ΔH° (kJ/mol)-1113.6
ΔS° (J/mol·K)-216.9
ΔG° (kJ/mol) at 298.15 K-1049.0

Oxidation of 2-Propanol to Acetone

Reaction: 2 CrO₃(s) + 3 (CH₃)₂CHOH(l) → 3 (CH₃)₂CO(l) + Cr₂O₃(s) + 3 H₂O(l)

Thermodynamic ParameterValue
ΔH° (kJ/mol)-588.6
ΔS° (J/mol·K)-100.2
ΔG° (kJ/mol) at 298.15 K-558.8

The large negative values of ΔG° for both alcohol oxidation reactions indicate that they are highly spontaneous from a thermodynamic standpoint. This thermodynamic driving force is consistent with the widespread use of this compound as a potent oxidizing agent in organic synthesis.

Oxidation of Organic Substrates

This compound, typically in the form of Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone), is a classic and efficient reagent for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.org The reaction proceeds in two main stages. Initially, the primary alcohol is oxidized to an aldehyde. The mechanism involves the formation of a chromate (B82759) ester intermediate, which then undergoes an elimination reaction to yield the aldehyde. jove.comchemistrysteps.com

The reaction is generally rapid and provides high yields. wikipedia.org However, due to the aggressive nature of the Jones reagent, it is not suitable for substrates with acid-sensitive functional groups. organic-chemistry.org For certain substrates, such as those with adjacent chiral centers, this method can proceed without significant racemization. organic-chemistry.org

Reaction Scheme: Oxidation of a Primary Alcohol to a Carboxylic Acid

RCH₂OH + Jones Reagent (CrO₃/H₂SO₄/H₂O) → [RCHO] → RCOOH


The oxidation of secondary alcohols to ketones using this compound is one of the most reliable and widely used transformations in organic synthesis, commonly known as the Jones oxidation. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out using the Jones reagent. lumenlearning.comlibretexts.org

The mechanism begins with the reaction of the secondary alcohol with chromic acid (formed in situ from this compound and sulfuric acid) to form a chromate ester. organic-chemistry.orgchemistrysteps.com This ester formation is accelerated by the acidic conditions. wikipedia.org The subsequent step is the rate-determining step, involving the removal of the α-hydrogen by a base (often water), leading to the elimination of a Cr(IV) species and the formation of the ketone C=O double bond via an E2-like mechanism. chemistrysteps.comsaskoer.calibretexts.org The presence of a significant kinetic isotope effect when the α-hydrogen is replaced by deuterium (B1214612) confirms that the C-H bond is broken in this rate-determining step. wikipedia.org

The oxidation of secondary alcohols stops cleanly at the ketone stage, as ketones are generally stable to further oxidation under Jones conditions. lumenlearning.comlibretexts.org The reaction is characterized by a color change from the orange of Cr(VI) to the green of the resulting Cr(III) species, which provides a visual indication of the reaction's progress. organic-chemistry.orgalfa-chemistry.com

Reaction Data for Jones Oxidation of Secondary Alcohols

Starting AlcoholProductReagent SystemNotes
Secondary AlcoholsKetonesCrO₃/H₂SO₄/AcetoneRapid, exothermic, and high-yielding reaction. wikipedia.org
Primary AlcoholsCarboxylic AcidsCrO₃/H₂SO₄/AcetoneAldehyde intermediate is further oxidized. wikipedia.org
Benzylic/Allylic AlcoholsAldehydesCrO₃/H₂SO₄/AcetoneCan be stopped at the aldehyde stage as hydrates form less readily. organic-chemistry.org

In an effort to develop more environmentally benign and efficient synthetic methods, the use of this compound under solvent-free conditions has been explored. This approach often involves supporting the this compound on a solid matrix, such as silica gel or aluminum silicate (B1173343). nih.govchempap.org

These solvent-free reactions can be performed by simply grinding or shaking the alcohol with the supported this compound reagent at room temperature. nih.govchempap.orgnih.gov This methodology offers several advantages, including simpler work-up procedures, shorter reaction times, and often enhanced selectivity. chempap.org For instance, the oxidation of primary alcohols can often be stopped at the aldehyde stage, avoiding overoxidation to the carboxylic acid, which is a common issue in aqueous media. nih.govnih.govresearchgate.net The selectivity arises because, in the absence of water, the intermediate aldehyde cannot form the hydrate (B1144303) necessary for further oxidation. libretexts.org

The oxidation of benzyl alcohol with this compound alone under solvent-free conditions can take several hours, whereas using CrO₃ supported on alumina (B75360) can reduce the reaction time to a matter of minutes. niscpr.res.in These solventless systems have been shown to be effective for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones in good yields. chempap.orgniscpr.res.in

Comparison of Solvent-Free CrO₃ Oxidation Methods

SupportConditionsSubstrateProductKey Advantage
Aluminum SilicateShaking, Room TempPrimary AlcoholsAldehydesHigh selectivity, simple procedure. nih.govnih.gov
Silica GelGrinding, Room TempPrimary & Secondary AlcoholsAldehydes & KetonesRapid reactions (often < 10 min). chempap.org
AluminaGrinding, Room TempPrimary & Secondary AlcoholsAldehydes & KetonesSignificant rate enhancement. niscpr.res.in

Chromium (VI) reagents, including this compound, are effective for the oxidative coupling of mercaptans (thiols) to their corresponding disulfides. researchgate.net This transformation is a common and important reaction in organic chemistry. Thiols are readily oxidized, and various chromium-based reagents can facilitate this process cleanly, often avoiding over-oxidation to higher sulfur oxidation states like sulfoxides or sulfones. researchgate.net

The reaction can be carried out using reagents such as nicotinium dichromate (NDC) and isonicotinium dichromate (INDC), which are derived from this compound. researchgate.net These reagents provide a mild and efficient method for the conversion. Similarly, tripropylammonium (B8586437) halochromates adsorbed on alumina, also prepared from CrO₃, can rapidly oxidize thiols to disulfides in high yields with easy work-up. researchgate.net The reaction is generally clean and can be controlled to stop at the disulfide stage. researchgate.net

Reaction Scheme: Oxidation of a Mercaptan to a Disulfide

2 R-SH + [Oxidizing Agent (e.g., CrO₃ derivative)] → R-S-S-R + Reduced Chromium Species

Hydroquinones can be readily oxidized to the corresponding benzoquinones using a variety of oxidizing agents, including this compound and other chromium (VI) compounds like sodium dichromate. libretexts.orglibretexts.org This oxidation is a key reaction and is fundamental to the redox chemistry of this class of compounds.

The oxidation of dihydroxybenzenes, such as hydroquinone (B1673460), to quinones is a facile process. libretexts.orglibretexts.org The reaction with chromic acid is one of the classic methods to achieve this transformation. The mechanism involves the removal of two electrons and two protons from the hydroquinone molecule. The high oxidizing power of Cr(VI) makes it a suitable reagent for this purpose. One of the earliest synthetic routes to 1,4-benzoquinone (B44022) involved the use of a Cr(VI) salt for the oxidation of hydroquinone, noted for its high selectivity and yield. jetir.org

Reaction Scheme: Oxidation of Hydroquinone to Benzoquinone

Hydroquinone + CrO₃/H₂SO₄ → p-Benzoquinone + Cr(III) species

This compound is a sufficiently powerful oxidizing agent to attack the stable ring systems of polynuclear aromatic hydrocarbons (PAHs), typically converting them to quinones. govinfo.govnumberanalytics.com The reaction is often carried out in glacial acetic acid. govinfo.gov

For many PAHs, such as naphthalene (B1677914) and anthracene, the oxidation occurs at specific positions to yield the corresponding quinones. govinfo.govpharmaguideline.comslideshare.net For example, naphthalene is oxidized by this compound in acetic acid to give 1,4-naphthoquinone. slideshare.net Anthracene is oxidized by sodium dichromate and sulfuric acid (another source of chromic acid) to form 9,10-anthraquinone. pharmaguideline.com The position of oxidation is dependent on the structure of the specific PAH. govinfo.gov This reaction is a useful synthetic method for the preparation of various PAH quinones. researchgate.net

Examples of PAH Oxidation with this compound

Polynuclear HydrocarbonProduct
Naphthalene1,4-Naphthoquinone slideshare.net
Anthracene9,10-Anthraquinone pharmaguideline.com
Benzo[a]pyreneBenzo[a]pyrene-quinones govinfo.gov

Oxidative Cyclization of Olefinic Alcohols

This compound and its related reagents are effective in the oxidative cyclization of olefinic alcohols, a transformation that yields valuable cyclic ethers and lactones. The outcome of these reactions is highly dependent on the substrate structure and the specific chromium(VI) reagent employed.

In the presence of acetic acid and acetic anhydride, this compound can facilitate the conversion of γ- and δ-hydroxy olefins into their corresponding lactones. nih.gov However, these specific conditions are most effective for tertiary alcohols; primary and secondary alcohols are prone to over-oxidation to carboxylic acids or ketones. nih.gov

The mechanism for the oxidative cyclization of olefinic alcohols to cyclic ethers is thought to proceed via several potential pathways, including [3+2] or [2+2] cycloadditions, or an epoxidation mechanism. wikipedia.org Evidence from structure-reactivity studies suggests a mechanism involving the direct epoxidation of the double bond by a chromate ester intermediate. This is followed by the opening of the epoxide ring, which is then trapped intramolecularly by the hydroxyl group, leading to the cyclized product and the release of a reduced chromium species. researchgate.net

Reagents such as Pyridinium Chlorochromate (PCC), a complex of this compound, pyridine, and hydrochloric acid, can also be used to achieve oxidative cyclizations. For instance, suitably unsaturated alcohols can be converted to cyclohexenones through an oxidative cationic cyclization pathway. nih.gov The choice of reagent is critical, as more acidic reagents like PCC may favor ionization and recombination of the chromate ester, while more basic reagents are believed to proceed through a direct allylic transposition via a sigmatropic rearrangement. wikipedia.org

Kinetics and Mechanisms of Oxidation Reactions with Biomolecules (e.g., Penicillin G, D-Galactose)

The oxidative properties of this compound extend to the degradation and transformation of complex biomolecules. Kinetic studies on these reactions provide insight into the underlying mechanisms and the factors that influence reaction rates.

Oxidation of Penicillin G:

The oxidative degradation of Penicillin G by this compound in acidic media (sulfuric and perchloric acid) has been shown to be an acid-catalyzed process. nih.govacs.org A stoichiometric study revealed that 3 moles of Penicillin G react with 2 moles of chromium(VI). nih.govcarta-evidence.org The reaction kinetics are first-order with respect to the concentration of chromium(VI) and show a fractional-order dependence on the concentrations of both Penicillin G and hydrogen ions. nih.govacs.orgcarta-evidence.org

The reaction rate is not significantly affected by changes in the ionic strength or the dielectric constant of the medium. acs.org Interestingly, the oxidation rate is nearly twice as fast in perchloric acid as it is in sulfuric acid under similar conditions. nih.govacs.org The addition of certain divalent metal ions can influence the reaction rate, as detailed in the table below.

Table 1: Effect of Divalent Metal Ions on the Oxidation Rate of Penicillin G by this compound nih.govacs.org

Metal Ion Effect on Reaction Rate
Ni²⁺ Enhances rate
Cu²⁺ Enhances rate
Zn²⁺ Enhances rate
Cr³⁺ (product) No noteworthy alteration

A proposed mechanism suggests that the protonated form of Penicillin G is the more reactive species. nih.gov The reaction proceeds without the involvement of free radicals. acs.org The final oxidation products of Penicillin G have been identified as phenylacetic acid, 2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion, ammonium (B1175870) ion, and carbon dioxide. nih.govacs.org

Oxidation of D-Galactose:

The oxidation of D-galactose by chromic acid (formed from this compound in aqueous media) has also been investigated. In the absence of a catalyst, the reaction shows a second-order dependence on hydrogen ion concentration and a first-order dependence on both D-galactose and chromium(VI) concentrations. benthamopenarchives.com The proposed mechanism involves the formation of a Cr(VI)-substrate ester which then undergoes an acid-catalyzed redox decomposition in the rate-determining step. benthamopenarchives.com

The reaction can be catalyzed by 2,2´-bipyridine (bpy). In the catalyzed pathway, the active oxidant is a Cr(VI)-bpy complex. benthamopenarchives.com This complex is attacked by the D-galactose substrate to form a ternary complex, which then decomposes in the rate-determining step via a two-electron transfer to yield a lactone and a Cr(IV)-bpy complex. benthamopenarchives.com The Cr(IV) species is then involved in faster subsequent oxidation steps. benthamopenarchives.com The catalyzed reaction exhibits a first-order dependence on the concentrations of H⁺, D-galactose, Cr(VI), and the bipyridine catalyst. benthamopenarchives.com

Inorganic Reactions

Decomposition Pathways of this compound

4 CrO₃(s) → 2 Cr₂O₃(s) + 3 O₂(g) wikipedia.org

This decomposition is an important consideration in the handling and use of this compound, especially at elevated temperatures, as the release of oxygen can support combustion. nih.gov

Reactions with Metals to Form Passivating Films

This compound plays a crucial role in the formation of passivating films on metal surfaces, which protect the underlying metal from corrosion. This process is particularly important for zinc, galvanized steel, and chromium-containing alloys like stainless steel. wikipedia.orgwattco.com

When galvanized steel is treated with a chromate solution derived from this compound, a chemical reaction occurs at the surface. galvanizeit.org In an acidic environment, a redox reaction takes place where hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺), while the metallic zinc is oxidized. galvanizeit.org This leads to a local increase in pH at the metal's surface. galvanizeit.org

As the acid is consumed and the pH rises, a complex, gel-like film precipitates onto the metal. galvanizeit.orgeverestplating.com This film is a mixture composed largely of hydrated basic chromium chromate (Cr₂O₃·CrO₃·xH₂O) and hydrous oxides of both trivalent chromium and the base metal (zinc). galvanizeit.orgeverestplating.com The resulting passivating layer acts as a barrier, with the insoluble trivalent chromium forming the film's framework and the soluble hexavalent chromium providing a "self-healing" property by repassivating any scratches or defects that may occur on the surface. galvanizeit.orgeverestplating.com

Vaporization Kinetics of Chromium(III) Oxide in Oxygen

At high temperatures, chromium(III) oxide (Cr₂O₃), the decomposition product of this compound, can react with oxygen in a process known as oxidative vaporization. This reaction leads to the formation of gaseous chromium-containing species, primarily gaseous this compound (CrO₃). nasa.gov

Kinetic studies of the oxidative vaporization of Cr₂O₃ on preoxidized chromium have been conducted in flowing oxygen at temperatures ranging from 1270 K to 1570 K. nasa.govnasa.gov The primary reaction responsible for the volatilization is:

¹⁄₂ Cr₂O₃(s) + ³⁄₂ O₂(g) ⇌ CrO₃(g) nasa.govresearchgate.net

The rate of this reaction is dependent on the oxygen partial pressure, with studies showing a relationship where the rate is proportional to P(O₂)¾. researchgate.net The activation energy for this oxidative vaporization reaction has been found to correspond with the thermochemical enthalpy of the reaction. nasa.govnasa.gov

Further studies have shown that the presence of atomic oxygen can significantly enhance the rate of oxidative vaporization of Cr₂O₃, especially at lower temperatures (470 to 1520 K). core.ac.uk At temperatures below 1070 K, the volatilization is believed to involve polymeric forms of this compound, (CrO₃)ₙ where n can be 3, 4, or 5. core.ac.uk

Reaction Mechanisms and Oxidative Transformations Mediated by Chromium Trioxide

Reaction of Sodium Dichromate with Sulfuric Acid

The primary industrial method for producing Chromium Trioxide involves the reaction of sodium dichromate with concentrated sulfuric acid. wikipedia.orgnih.govnih.gov This process can be performed with either solid sodium dichromate or an aqueous solution or slurry. nih.gov The reaction proceeds quickly, generating heat and forming this compound crystals in a liquor that also contains sodium bisulfate. nih.govgoogleapis.com

The general chemical equation for this reaction is: H₂SO₄ + Na₂Cr₂O₇ → 2 CrO₃ + Na₂SO₄ + H₂O wikipedia.org

A more specific representation showing the formation of sodium bisulfate is: Na₂Cr₂O₇ + 2H₂SO₄ → 2CrO₃ + 2NaHSO₄ + H₂O google.com

Purification Techniques

Separating pure this compound from the reaction byproducts is a critical step. One industrial method involves centrifuging the slurry to separate the crude crystals from the reaction liquor. google.com The crude product is then washed, often on the centrifuge, with an aqueous purifying wash liquor (such as water or a chromic acid solution) at a temperature above 50°C to remove impurities like sodium bisulfate. googleapis.comgoogle.com Another purification technique described for laboratory synthesis involves washing the filtered crystals with concentrated nitric acid to remove residual impurities before drying. stackexchange.com

Catalytic Applications of Chromium Trioxide and Its Derivatives

Oxidation of Alcohols on H-Y Zeolite Supports

Research has demonstrated the use of Chromium Trioxide supported on H-Y zeolite as an efficient oxidant for converting alcohols into carbonyl compounds (aldehydes and ketones). tandfonline.comresearchgate.net This method offers a significant environmental advantage by operating under solvent-free conditions, often assisted by microwave irradiation. tandfonline.comtandfonline.com The combination of CrO₃, H-Y zeolite (as a solid support instead of sulfuric acid), and microwave energy leads to rapid reactions, typically completing within 1 to 10 minutes. tandfonline.com This approach is presented as a milder and more environmentally friendly alternative to traditional Jones oxidation. tandfonline.com In these reactions, primary alcohols are oxidized to the corresponding aldehydes without significant overoxidation to carboxylic acids, and secondary alcohols yield ketones. tandfonline.com

Reactant (Alcohol)Time (minutes)Yield (%)
Benzyl (B1604629) alcohol195
4-Chlorobenzyl alcohol292
Cyclohexanol1085
1-Phenylethanol190
Cinnamyl alcohol270
Table based on research findings for the microwave-assisted, solvent-free oxidation of alcohols using CrO₃ on H-Y Zeolite. tandfonline.com

Dispersion and Activity on Alumina (B75360) Supports

Chromia-on-alumina (CrOₓ/Al₂O₃) is a well-studied catalytic system used in various industrial processes, including the dehydrogenation of alkanes. tandfonline.comresearchgate.net The dispersion and distribution of chromium species on the alumina support are critical factors determining the catalyst's activity and effectiveness. tandfonline.comresearchgate.net A uniform and homogeneous dispersion of the active chromia is desirable, as it makes the catalyst less susceptible to losing activity from surface abrasion. tandfonline.com

Advanced Materials Synthesis and Engineering Utilizing Chromium Trioxide

Surface Modification and Coatings

Chromium trioxide is extensively used to alter the surface properties of materials, providing enhanced protection against environmental degradation and improving performance characteristics for specific applications.

Formation of Corrosion-Resistant Chromate (B82759) Films

This compound is a key ingredient in creating chromate conversion coatings, which provide a passive film on metallic surfaces to inhibit corrosion. wikipedia.org3erp.com The process involves the application of a solution containing chromic acid, which reacts with the metal surface. 3erp.com This reaction reduces hexavalent chromium (Cr⁶⁺) from the chromic acid to trivalent chromium (Cr³⁺), forming a protective, gelatinous film. 3erp.com This film acts as a barrier, preventing the underlying metal from reacting with environmental factors like moisture and oxygen. 3erp.com

These passivating chromate films are particularly effective on metals such as aluminum, zinc, and cadmium. wikipedia.org3erp.comgentrochema.nl The resulting coating not only improves corrosion resistance but also enhances the adhesion of paints and other organic finishes. embee.com3erp.com The process is vital in industries where component durability is non-negotiable, such as aerospace and defense. 3erp.combesttechnologyinc.com

Anodic Coating Applications for Aluminum

Chromic acid anodizing, also known as Type I anodizing, is an electrochemical process that uses a chromic acid electrolyte to create a thin, protective layer of aluminum oxide on the surface of aluminum components. embee.comxometry.com This method is highly valued in the aerospace and defense industries for several key reasons. embee.comnmfrc.org

The resulting anodic coating is extremely thin, typically between 0.08 and 0.25 µm, which means it does not significantly alter the dimensions of precision parts. xometry.com Despite its thinness, the coating provides excellent corrosion resistance, equivalent to thicker coatings when properly sealed. xometry.com A key advantage of using a chromic acid electrolyte is that any residual solution trapped in crevices or blind holes is not corrosive to the aluminum part, a critical consideration for complex assemblies like those found in aircraft. nmfrc.org The coating also serves as an excellent primer for paints and adhesives. embee.comnmfrc.org

The process generally involves submerging the aluminum part in a 3 to 10 percent chromic acid solution at around 35°C (95°F). nmfrc.org A DC electrical current is passed through the part, which acts as the anode, facilitating the controlled growth of the oxide layer. xometry.comnmfrc.org

Coatings for Enhanced Thermal Performance in Solar Collectors

Chromium-based coatings are utilized to improve the efficiency of solar thermal collectors by creating spectrally selective surfaces. mit.edu These surfaces are designed to have high absorptance in the solar spectrum and low emittance in the infrared range, maximizing heat capture while minimizing radiative heat loss. mit.edu Black chrome coatings, electrodeposited from an electrolyte containing this compound, are one such application. google.com

A typical black chrome electrolyte consists of this compound, fluorosilic acid as a catalyst, and sodium molybdate. google.com By controlling the electrodeposition parameters, such as current density and bath temperature, a thin, black chrome layer is formed on a substrate, often nickel-plated. google.com Cermet (ceramic-metal) coatings, which consist of metal particles embedded in a dielectric matrix like chromium(III) oxide (Cr₂O₃), are also extensively researched for their high solar absorptance and thermal stability. mit.eduresearchgate.net

In a comparative study, a solar collector painted with a selective dye of this compound was tested against one lined with aluminum foil. While the aluminum foil system reached a higher peak efficiency, the this compound coating is noted for its durability and resistance to deterioration compared to aluminum foil. aip.org

Coating Type Maximum Efficiency Key Findings
This compound Dye81%Does not deteriorate quickly compared to aluminum foil. aip.org
Aluminum Foil90%Heats water much faster but is less durable. aip.org

Doping and Functionalization of Materials

Beyond surface coatings, this compound is employed to modify the fundamental electronic properties of advanced materials through doping.

Surface Charge Transfer Doping of Diamond for Electronic and Optoelectronic Devices

Surface charge transfer doping (SCTD) is an effective method for controlling the carrier type and concentration in semiconductors without altering the bulk material through conventional doping. researchgate.netmatilda.science For ultra-wide-bandgap materials like diamond, SCTD is a promising approach to creating high-performance electronic devices. researchgate.netmit.edu

In this context, this compound has been investigated as a highly effective p-type dopant for hydrogen-terminated diamond (H-diamond) surfaces. researchgate.nettuwien.ac.at The high electron affinity of CrO₃ allows it to act as a strong electron acceptor. researchgate.net When applied to an H-diamond surface, electrons are transferred from the diamond to the CrO₃. tuwien.ac.at This process creates an accumulation of holes near the diamond's surface, forming a two-dimensional hole gas (2DHG) that renders the surface conductive. researchgate.netmatilda.science

Theoretical studies using density functional theory (DFT) have explored this interaction, confirming the charge transfer mechanism. researchgate.netmit.edu These studies predict that CrO₃ doping can achieve a very high areal hole density, making it a promising candidate for developing advanced diamond-based electronic and optoelectronic devices. researchgate.netmdpi.com

Dopant System Theoretical Hole Density (cm⁻²) Methodology
CrO₃ on H-diamond9.85 x 10¹³Density Functional Theory (DFT). researchgate.net
MoO₃ on H-diamond4.7 x 10¹³Density Functional Theory (DFT). mdpi.com

Synthesis of Specialized Materials

This compound serves as a crucial precursor and reagent in the synthesis of other functional materials, including metal oxides and complex organic molecules.

It is a key starting material for producing chromium(III) oxide (Cr₂O₃), a stable green pigment and a component in cermet coatings. sciencemadness.orgmit.eduresearchgate.net this compound decomposes when heated above 197°C, yielding chromium(III) oxide and oxygen. sciencemadness.org Nanoparticles of this compound have also been synthesized via solvothermal methods, using CrO₃ as the chromium source, for potential applications in electronics and medicine. ijmtst.comresearchgate.net

In organic synthesis, this compound is a powerful and versatile oxidizing agent. sciencemadness.orgcdnsciencepub.com Often used in solution with acetic acid or acetone (B3395972) (as in the Jones oxidation), it can efficiently oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. sciencemadness.orgwikipedia.org Furthermore, in the presence of a crown ether catalyst, CrO₃ in dichloromethane (B109758) can selectively oxidize mercaptans to disulfides and hydroquinones to their corresponding benzoquinones in high yields. cdnsciencepub.com This system has also been used to convert polynuclear hydrocarbons into quinones. cdnsciencepub.com

Production of Synthetic Rubies

This compound plays a pivotal role as a doping agent in the creation of synthetic rubies, lending them their characteristic red color. The intensity of this color is directly proportional to the concentration of chromium ions within the corundum (aluminum oxide) crystal lattice. geologyscience.comsamaterials.com

One of the earliest and most well-known methods for synthesizing rubies is the Verneuil process , developed by Auguste Verneuil in the late 19th and early 20th centuries. gemdat.orgwikipedia.org This flame-fusion method involves melting finely powdered, highly purified alumina (B75360) (Al₂O₃) mixed with small amounts of chromium compounds in an oxyhydrogen torch at temperatures exceeding 2,000°C. gemdat.orgwikipedia.org The molten droplets fall onto a support rod, where they cool and crystallize, forming a single cylindrical crystal known as a boule. gemdat.orgwikipedia.org

The concentration of the chromium-containing dopant is a critical factor in determining the final color of the synthetic ruby. britannica.com For instance, a 5% chromium oxide (Cr₂O₃) content typically yields a pale-pink stone, while a 6% concentration produces a deep-red ruby. britannica.com However, controlling the growth of the boule becomes more challenging at higher chromium oxide percentages, increasing the risk of cracking upon cooling. britannica.com The relationship between the chromium concentration and the resulting color is a key area of study in gem synthesis. lotusgemology.com

Other modern techniques for ruby synthesis include the Czochralski melt growth, flux growth, and hydrothermal growth methods. rockngem.com In the flux growth method, for example, ruby crystals are grown from a solution (flux) containing aluminum oxide and molybdenum trioxide (MoO₃), with chromium(III) oxide (Cr₂O₃) added as the dopant. acs.org Research has shown that even small concentrations, such as 0.5 wt % of Cr₂O₃ relative to Al₂O₃, are effective in producing the desired ruby color. acs.org Hydrothermal methods have also utilized chromium compounds, such as sodium dichromate, to successfully produce chromium-doped corundum. arizona.edu

The optical properties of synthetic rubies are highly dependent on the chromium content. Lightly doped rubies exhibit strong fluorescence, which can be harnessed in applications like creating "cool" red pigments that remain cooler in sunlight than conventional red materials. osti.gov However, as the chromium concentration increases beyond a certain point (approximately 3 wt % Cr₂O₃), a phenomenon known as concentration quenching occurs, which reduces the fluorescence efficiency. osti.gov

Table 1: Effect of Chromium Oxide Concentration on Synthetic Ruby Properties
Synthesis MethodChromium Compound UsedConcentrationResulting Ruby Color/Properties
Verneuil ProcessChromium Oxide (Cr₂O₃)5%Pale-Pink britannica.com
Verneuil ProcessChromium Oxide (Cr₂O₃)6%Deep-Red britannica.com
Flux GrowthChromium(III) Oxide (Cr₂O₃)0.5 wt % of Al₂O₃Red acs.org
Combustion SynthesisChromium Nitrate~3 wt % Cr₂O₃Concentration quenching of fluorescence observed osti.gov
Hydrothermal GrowthSodium DichromateNot specifiedChromium-doped corundum (ruby) arizona.edu

Integration into Catalyst Manufacture Processes

This compound is a key component in the manufacturing of various industrial catalysts, most notably the Phillips catalyst, which is responsible for producing approximately half of the world's polyethylene (B3416737). wikipedia.org This heterogeneous catalyst consists of chromium oxide supported on a high-surface-area material, typically silica (B1680970) gel. wikipedia.org

The preparation of the Phillips catalyst involves impregnating the silica support with an aqueous solution of this compound or other chromium compounds. wikipedia.orgresearchgate.net This is followed by a high-temperature calcination process in the air (or oxygen), which activates the catalyst. wikipedia.orgresearchgate.nettaylorandfrancis.com During calcination, the chromium compound is converted to a hexavalent chromium species dispersed on the silica surface, which is believed to be the active site for polymerization. researchgate.net The active catalyst is often depicted as a chromate ester bonded to the surface of the support. wikipedia.org

This compound-based catalysts are utilized in several types of polyethylene production processes, including slurry, solution, and gas-phase polymerization. researchgate.net These are considered "low-pressure" processes, distinguishing them from the high-pressure, free-radical polymerization method. researchgate.net

Beyond polyethylene production, this compound finds application in the formulation of other types of catalysts. For instance, it is used in the production of catalysts for low-temperature conversion, high-temperature conversion, and high-pressure methanol (B129727) synthesis. changyuancorp.com It also serves as a catalyst in various organic reactions, such as the oxidation of benzyl (B1604629) alcohols to carbonyl compounds and primary alcohols to carboxylic acids. organic-chemistry.orgcommonorganicchemistry.com In some of these applications, this compound is used in catalytic amounts in conjunction with a co-oxidant. organic-chemistry.org

The versatility of this compound extends to its use in preparing dehydrogenation catalysts. taylorandfrancis.com For example, a catalyst can be prepared by mixing and heating this compound and alumina trihydrate powders, followed by calcination. google.com This process creates an interaction between the chromium and aluminum oxides, resulting in an active catalyst for dehydrogenation reactions. taylorandfrancis.com

Table 2: Applications of this compound in Catalyst Manufacturing
Catalyst TypeSupport MaterialProduction ProcessApplication
Phillips CatalystSilica GelImpregnation with CrO₃ followed by calcination wikipedia.orgresearchgate.netEthylene (B1197577) Polymerization (Polyethylene Production) wikipedia.org
Dehydrogenation CatalystAluminaMixing and heating of CrO₃ and alumina trihydrate powders, followed by calcination taylorandfrancis.comgoogle.comDehydrogenation of Hydrocarbons google.com
Oxidation CatalystNone (or various)Used directly or in solution organic-chemistry.orgcommonorganicchemistry.comOxidation of alcohols to carbonyls and carboxylic acids organic-chemistry.orgcommonorganicchemistry.com
Low/High-Temperature Conversion CatalystsNot specifiedNot specifiedMethanol Synthesis, etc. changyuancorp.com
Ethylene Polymerization CatalystSilicaImpregnation with this compound and a vanadium compound wipo.intGas-phase ethylene polymerization wipo.int

Development of Novel Metal-Based Amino Acid Complexes

This compound serves as a precursor in the synthesis of novel metal-based amino acid complexes. These complexes are formed through the reaction of this compound with various amino acids, leading to new compounds with distinct chemical structures and properties.

Research has demonstrated the successful synthesis of chromium-amino acid complexes by reacting this compound with amino acids such as glycine (B1666218), L-alanine, L-serine, L-proline, L-cysteine, and S-methyl-L-cysteine in a methanol solvent. ajol.info The synthesis procedure typically involves dissolving the amino acid in methanol, followed by the addition of a methanolic solution of this compound. ajol.info The mixture is then refluxed, leading to the precipitation of the complex, which is subsequently separated and purified. ajol.info

Characterization studies, including infrared (FTIR) spectroscopy, suggest that the amino acids coordinate with the chromium center through both the amino and carboxylate groups. ajol.info Elemental analysis of these complexes indicates that the reaction often proceeds in a 1:1 molar ratio of this compound to the amino acid. ajol.info

Another study explored the complexation of L-phenylalanine with this compound. jetir.org The reaction was carried out by mixing the amino acid with this compound in water and heating the mixture. jetir.org The resulting product was a light brown complex, insoluble in water and acetone. jetir.org

The formation of these complexes is not limited to chromium(VI) from this compound. The reduction of chromium(VI) in the presence of amino acids can also lead to the formation of chromium(V) and chromium(III) complexes. acs.orgumsha.ac.ir For example, the reduction of Cr(VI) in methanol with amino acids like glycine and alanine (B10760859) has been shown to produce Cr(V) complexes. acs.org Other research has focused on synthesizing Cr(III) complexes with amino acids like alanine and valine, where the amino acids act as bidentate ligands, coordinating through the carboxyl oxygen and the amino nitrogen. umsha.ac.irresearchgate.net

These chromium-amino acid complexes are of interest for their potential applications in various fields, including materials science and catalysis. researchgate.net The ability of amino acids to act as ligands and coordinate with chromium ions opens up possibilities for designing new materials with tailored properties. ajol.info

Table 3: Synthesized Chromium-Amino Acid Complexes from this compound
Amino AcidSolventReaction ConditionsResulting Complex Formula (Proposed)Molar Ratio (CrO₃:Amino Acid)
Glycine (Gly)MethanolReflux at ~65 °C for 3 hours ajol.infoC₂H₅NO₂CrO₃ ajol.info1:1 ajol.info
L-Alanine (Ala)MethanolReflux at ~65 °C for 3 hours ajol.infoC₃H₇NO₂CrO₃ ajol.info1:1 ajol.info
L-Serine (Ser)MethanolReflux at ~65 °C for 3 hours ajol.infoC₃H₇NO₃CrO₃ ajol.info1:1 ajol.info
L-Proline (Pro)MethanolReflux at ~65 °C for 3 hours ajol.infoC₅H₉NO₂CrO₃ ajol.info1:1 ajol.info
L-Cysteine (Cys)MethanolReflux at ~65 °C for 3 hours ajol.infoC₃H₇NO₂SCrO₃ ajol.info1:1 ajol.info
S-methyl-L-cysteine (MeCys)MethanolReflux at ~65 °C for 3 hours ajol.infoC₄H₉NO₂SCrO₃ ajol.info1:1 ajol.info
L-PhenylalanineWaterStirring at 75°C for 1.5 hours jetir.orgCrC₉H₁₃NO₆ jetir.org1:1 jetir.org

Environmental Chemistry and Remediation Technologies for Chromium Species

Environmental Fate and Speciation of Chromium

Chromium is a transition element that exists in multiple oxidation states, but primarily in trivalent [Cr(III)] and hexavalent [Cr(VI)] forms in the natural environment. nih.govresearchgate.net The environmental behavior, toxicity, and ultimate fate of chromium are intrinsically linked to its speciation, which is governed by a complex interplay of geochemical and biological processes. rsc.orgresearchgate.net

The conversion between the toxic, mobile Cr(VI) and the less toxic, less mobile Cr(III) is a critical process dictating chromium's environmental risk. rsc.orgmdpi.com These transformations are redox reactions influenced by the surrounding environmental conditions.

Reduction of Cr(VI) to Cr(III): In most soil and aquatic environments, hexavalent chromium is thermodynamically unstable and tends to be reduced to the more stable trivalent form. desy.de This reduction is facilitated by the presence of electron donors. Common natural reducing agents include ferrous iron (Fe(II)), dissolved and solid-phase organic matter (like humic and fulvic acids), and sulfide (B99878) compounds. nih.govpjoes.com Microbial activity also plays a significant role, as many microorganisms can use Cr(VI) as an electron acceptor in their metabolic processes, reducing it to Cr(III). researchgate.netnih.gov

Oxidation of Cr(III) to Cr(VI): While less common, the oxidation of Cr(III) back to the hazardous Cr(VI) can occur, remobilizing the contaminant. The primary natural oxidizing agents capable of this transformation are high-valent manganese oxides (Mn(III) and Mn(IV) oxides). rsc.orgresearchgate.netacs.org The process involves the adsorption of Cr(III) onto the surface of manganese oxides, followed by an electron transfer. rsc.orgresearchgate.net This oxidation can happen even under anoxic conditions and is influenced by soil pH, with Cr(VI) stability generally increasing under alkaline conditions. rsc.orgresearchgate.net

Intermediate Species: The reduction of Cr(VI) to Cr(III) is not a single-step process. It proceeds through highly reactive and unstable intermediate species, namely pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)). nsf.govacs.org Although transient, these intermediates are of significant environmental concern due to their reactivity. nsf.gov

A stark difference in environmental mobility exists between the two primary chromium species. mdpi.comepa.gov

Chromium(VI): In typical environmental pH ranges, Cr(VI) exists predominantly as soluble, anionic species, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). mdpi.comnih.gov As anions, they are not readily adsorbed by the negatively charged surfaces of most soil colloids (like clays (B1170129) and organic matter). This lack of sorption, combined with their high solubility in water, makes Cr(VI) compounds highly mobile in soils and aqueous systems, allowing them to travel significant distances in groundwater and contaminate large areas. rsc.orgprocedia-esem.eumdpi.com

Chromium(III): In contrast, Cr(III) primarily exists as a cation. Under slightly acidic to alkaline conditions (pH > 5.5), it is sparingly soluble and readily precipitates as amorphous chromium hydroxide (B78521) [Cr(OH)₃]. mdpi.comepa.gov It also binds strongly to soil particles through adsorption and complexation. researchgate.net This results in the effective immobilization of Cr(III) in soils and sediments, making it significantly less mobile and bioavailable than Cr(VI). researchgate.net

The redox chemistry of chromium is central to its behavior in the environment. The direction and rate of these reactions are controlled by the redox potential (Eh) and pH of the system. rsc.org

Reduction in Natural Systems: In natural, uncontaminated systems, the reduction of Cr(VI) is a key process of natural attenuation. rsc.org Ferrous iron (Fe(II)), released from the dissolution of iron-bearing minerals, is a major reductant. pjoes.comepa.gov Soil organic matter also serves as an electron donor for Cr(VI) reduction. nih.gov The kinetics of these reactions can be slow, but they are crucial for limiting the persistence of Cr(VI). For instance, in one study of river water, the half-life for Cr(VI) reduction was 19 hours, but this accelerated significantly to 2 minutes in the presence of added Fe(II). pjoes.com

Oxidation in Natural Systems: The oxidation of naturally occurring Cr(III) in minerals to Cr(VI) can be a source of geogenic contamination. This process is almost exclusively mediated by manganese oxides. rsc.orgresearchgate.netacs.org The interaction between Cr(III)-containing minerals and Mn(III/IV) oxides within soil structures can lead to the generation and release of Cr(VI) into groundwater. acs.org

Reactions in Contaminated Systems: In contaminated sites, the concentrations of reactants are much higher, leading to more dynamic redox transformations. The reduction of Cr(VI) is the basis for many remediation strategies. However, the stability of the resulting Cr(III) is paramount. Changes in environmental conditions, such as an increase in pH or redox potential, could potentially lead to the re-oxidation of the precipitated Cr(III) back to the mobile Cr(VI) form, although the reduced chromium is often resistant to re-oxidation. researchgate.net The reduction process itself can be complex; for example, the reduction of Cr(VI) by Fe(II) can be impacted by the presence of dissolved oxygen, which competes for the Fe(II). pjoes.commsu.ru

Remediation Strategies for Chromium Contamination

The primary goal of remediating chromium-contaminated sites is to convert the toxic and mobile hexavalent form into the less toxic and immobile trivalent form. mdpi.comnih.gov Physicochemical treatment methods are widely employed to achieve this transformation. nih.govmdpi.com

These methods involve the use of chemical or physical processes to alter the chemical properties of the contaminant. For chromium, chemical reduction is a cornerstone technology, often followed by precipitation and physical separation of the resulting Cr(III) compounds. nih.govsamcotech.com

Chemical reduction is a common and effective strategy for treating Cr(VI) in water and soil. frontiersin.org It involves adding a reducing agent that donates electrons to Cr(VI), converting it to Cr(III).

Ferrous Compounds: Ferrous sulfate (B86663) (FeSO₄) is a widely used reducing agent. msu.ruacs.org The reaction involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and the reduction of Cr(VI) to Cr(III). In water treatment, this is typically followed by raising the pH to co-precipitate the Cr(III) and Fe(III) as hydroxides, which can then be removed by filtration. msu.ruacs.orgtrevi-env.com Pilot-scale studies have demonstrated that this technology can reduce influent Cr(VI) concentrations of 100 µg/L to below detectable levels. msu.ruacs.org The efficiency of the reduction is highly dependent on the molar ratio of iron to chromium.

Dosage and Efficiency: Complete reduction of Cr(VI) often requires a significant excess of Fe(II). msu.ru In one study, Fe(II) to Cr(VI) mass ratios of 25:1 to 50:1 achieved an average Cr(VI) reduction of 99.7%. msu.ru Another study found that at molar ratios of 1:3 and 1:6 of Cr(VI) to Fe(II), conversions of approximately 44% and 81% were achieved, respectively, over a 3-hour period. scirp.org

pH Influence: The reaction rate is influenced by pH. The reduction of Cr(VI) by ferrous ions has been found to be more rapid under alkaline conditions. scirp.org

Research Findings on Cr(VI) Reduction using Ferrous Sulfate
Fe:Cr Ratio (by mass or mole)pH ConditionsReduction Efficiency / ConversionReaction TimeSource
10:1 (mass)Not Specified98.5%Not Specified msu.ru
25:1 (mass)Not Specified99.7%Not Specified msu.ru
50:1 (mass)Not Specified99.7%Not Specified msu.ru
1:3 (mole, Cr:Fe)Ambient43.97%180 min scirp.org
1:6 (mole, Cr:Fe)Ambient81.12%180 min scirp.org

Zero-Valent Iron (ZVI): Zero-valent iron (Fe⁰), particularly in its nanoparticle form (nZVI), has emerged as a highly effective reductant for Cr(VI) remediation. mdpi.comcore.ac.uknih.gov ZVI acts as an electron donor, directly reducing Cr(VI) to Cr(III) on its surface. The resulting Cr(III) can then precipitate as chromium hydroxide or a mixed chromium-iron hydroxide. mdpi.comnih.gov

Reactivity and Surface Area: The high reactivity of nZVI is attributed to its large surface-area-to-volume ratio. core.ac.uk However, nanoparticles tend to aggregate, which can reduce their effectiveness. To counteract this, stabilizers like starch or carboxymethyl cellulose (B213188) are often used to improve dispersion and reactivity. core.ac.uknih.gov

Efficiency in Soil and Water: In soil slurry experiments, increasing the ratio of nZVI to Cr(VI) significantly enhances removal. With an excess of nZVI (25 times the stoichiometric requirement), over 91% of Cr(VI) was removed from the soil after 120 minutes. core.ac.uk In aqueous solutions, a dose of 0.4 g/L of nZVI was able to completely degrade an initial Cr(VI) concentration of 20 mg/L. nih.gov

pH Dependence: The reduction of Cr(VI) by ZVI is highly pH-dependent, with removal efficiency increasing significantly as the pH decreases (becomes more acidic). nih.gov

Research Findings on Cr(VI) Reduction using Zero-Valent Iron (ZVI)
ZVI TypeFe⁰:Cr(VI) Ratio / DosageMatrixReduction / Removal EfficiencyReaction TimeSource
nZVI15x excessSoil Slurry70.3%120 min core.ac.uk
nZVI20x excessSoil Slurry86.6%120 min core.ac.uk
nZVI25x excessSoil Slurry91.1%120 min core.ac.uk
nZVI0.4 g/LAqueous Solution (20 mg/L Cr(VI))100%Not Specified nih.gov
Starch-stabilized nZVINot SpecifiedAqueous Solution98%60 min nih.gov
Biochar-supported nZVI10 g/kgSoil86.55%15 days mdpi.com

Physicochemical Treatment Methods

Adsorption and Ion Exchange using various materials

Adsorption and ion exchange are prominent technologies for the removal of hexavalent chromium, Cr(VI), from aqueous solutions. These methods are considered potential alternatives to other treatment processes due to their effectiveness. scholaris.ca The application of ion exchangers, in particular, is an attractive method for mitigating heavy metal contamination. scholaris.ca

Various materials have been investigated for their adsorptive and ion exchange properties. Among them, biosorbents like agricultural wastes and chitosan (B1678972) are noted for their low cost and availability. bohrium.com Carbon nanotubes and their derivatives, as well as graphene and its composites, have also demonstrated good adsorption performance for Cr(VI). bohrium.com

The efficiency of these processes is often dependent on several factors, including pH, initial concentration of Cr(VI), and the amount of adsorbent or resin used. scholaris.ca For instance, the ion exchange process using Lewatit FO36 nano ion exchange resin shows maximum Cr(VI) removal in a pH range of 5.0-8.0. scholaris.ca The process is relatively fast, reaching equilibrium in about 90 minutes. scholaris.ca Similarly, studies with macroporous resins containing tertiary amine groups (Lewatit MP 62 and Lewatit M 610) demonstrated that sorption increases with a decrease in pH and equilibrium is attained within 30 minutes. nih.gov The maximum adsorption capacity for these resins was observed at a pH of 5.0. nih.gov

Polypyrrole (PPy) has been recognized as a good adsorbent for Cr(VI), and its performance can be enhanced by creating composites. bohrium.com A novel composite of PPy with natural pyrite (B73398) (NP) showed a significantly higher maximum adsorption capacity for Cr(VI) compared to PPy alone. bohrium.com The removal mechanism in this composite involves a combination of ion exchange, adsorption, and reduction. bohrium.com Another study utilized magnetic S-doped Fe-Cu-La trimetallic oxides, which demonstrated almost 100% removal of Cr(VI) at an initial pH of 3–4. bohrium.com The removal mechanism was identified as a combination of electrostatic attraction, ion-exchange reaction, and reduction of a portion of the Cr(VI). bohrium.com

The choice of adsorbent material and operational parameters significantly influences the effectiveness of Cr(VI) removal.

Table 1: Comparison of Adsorption and Ion Exchange Materials for Cr(VI) Removal

MaterialTypeOptimal pHKey FindingsReference
Lewatit FO36Nano Ion Exchange Resin5.0-8.0Reached equilibrium in ~90 minutes. Max ion exchange capacity of 0.29 mmol/g at pH 6.0. scholaris.ca
Lewatit MP 62 & M 610Macroporous Anion Exchange Resins2-6Equilibrium reached within 30 minutes. Max adsorption of 0.40 and 0.41 mmol/g respectively at pH 5.0. nih.gov
Polypyrrole/Natural Pyrite (PPy/NP)Composite AdsorbentLower pH is betterMaximum adsorption capacity of 261.78–395.26 mg/g. Removal via ion exchange, adsorption, and reduction. bohrium.com
Magnetic S-doped Fe-Cu-La trimetallic oxidesComposite Adsorbent3-4~100% removal. Maximum adsorption capacity of 157.98 mg/g. bohrium.com
Purolite A-400Anionic Exchange Resin7.4Effective for industrial wastewater. Removal decreases above 300 mg/dm³ due to saturation. bibliotekanauki.pl
Orange Peel BiosorbentBiosorbent7Biosorption capacity of 0.222 mmol/g. lidsen.com
Electrochemical Treatment and Electrocoagulation

Electrochemical methods, including electrochemical reduction and electrocoagulation, are increasingly utilized for the treatment of wastewater containing hexavalent chromium (Cr(VI)). samcotech.com These technologies offer several advantages, such as operating at a neutral pH and minimizing chemical usage. samcotech.com

Electrocoagulation (EC) involves the in-situ generation of coagulants through the dissolution of sacrificial anodes, typically made of iron or aluminum. redalyc.org These generated metal ions neutralize the charge of contaminants, leading to coagulation and precipitation. electrochemsci.org During this process, Cr(VI) can be reduced to the less soluble trivalent chromium (Cr(III)) at the cathode or anode surface under acidic conditions. mdpi.com The resulting Cr(III) then precipitates as chromium hydroxide (Cr(OH)₃). mdpi.com The effectiveness of EC is influenced by factors such as electrode material, current density, treatment time, and pH. mdpi.comsrce.hr Studies have shown that iron electrodes often exhibit higher removal efficiency for Cr(VI) compared to aluminum electrodes. srce.hr For instance, one study achieved almost complete Cr(VI) removal in 20 minutes at a current density of 5 mA/cm² using iron electrodes. srce.hr Another study demonstrated over 92% removal using a combination of aluminum and steel electrodes. redalyc.org

Electrochemical reduction directly applies an electrical current to reduce Cr(VI) to Cr(III). samcotech.com This can be achieved using various electrode materials, including boron-doped diamond, titanium, graphite, and carbon materials. bohrium.com The efficiency of this process can be enhanced by modifying electrodes. For example, a palladium/graphene modified stainless steel electrode achieved 99.70% Cr(VI) removal efficiency under optimal conditions. iwaponline.com The removal pathways in this system included direct electrochemical reduction, indirect reduction by hydrogen peroxide generated in-situ, adsorption, and chemical reduction. iwaponline.com

Other electrochemical techniques like electrodialysis and electrodeionization are also employed for Cr(VI) removal. bohrium.comelectrochemsci.org Electrodialysis uses membranes for ion transport and can be combined with ion exchange to concentrate chromate ions. electrochemsci.org

Table 2: Research Findings on Electrochemical Treatment of Cr(VI)

TechnologyElectrode MaterialKey FindingsReference
ElectrocoagulationIron (Fe)Achieved 99.8% removal of 50 mg/L Cr(VI) in 20 mins at 5 mA/cm². srce.hr
ElectrocoagulationAluminum (Al)Achieved 43.9% removal in 30 mins under the same conditions as the iron electrode study. srce.hr
ElectrocoagulationAluminum and Stainless SteelRemoval efficiency of up to 92.9% was achieved. redalyc.org
ElectrocoagulationCopper (Cu)93.33% removal efficiency was achieved under optimized conditions. mdpi.com
Electrochemical ReductionPalladium/Graphene Modified Stainless Steel99.70% removal efficiency within 60 minutes under optimal conditions. iwaponline.com
Membrane Filtration

Membrane filtration is a physical separation process that effectively removes contaminants from water by passing it through a semi-permeable membrane. samcotech.com This technology is increasingly used for the removal of hexavalent chromium (Cr(VI)) from wastewater. bohrium.com The primary types of membrane filtration used for chromium separation are ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). samcotech.com

The effectiveness of membrane filtration is based on size exclusion. samcotech.com However, Cr(VI) ions can be too small to be removed by microfiltration or ultrafiltration membranes alone, often necessitating pretreatment or membrane modification. bohrium.com Strategies to overcome this include micellar-enhanced microfiltration and polymer-enhanced ultrafiltration. bohrium.com

Recent research has focused on developing novel composite membranes to enhance Cr(VI) removal. One such development is a chitosan-coated iron oxide nanoparticle immobilized hydrophilic poly(vinylidene) fluoride (B91410) (Chi@Fe₂O₃–PVDF) membrane. nih.gov This membrane demonstrated a high adsorption capacity for Cr(VI) in both batch and continuous flow systems, with capacities of 14.451 mg/g and 14.104 mg/g, respectively. nih.gov The removal efficiency of this composite membrane was not significantly affected by the presence of competing ions. nih.gov

Another approach involves modifying conventional polyacrylonitrile (B21495) (PAN) ultrafiltration membranes to incorporate ion exchange functionalities. rsc.org By creating primary (PAN-NH) and quaternary (PAN-Q) amine groups on the membrane surface, the modified membranes can remove dissolved Cr(VI) ions through adsorptive dead-end filtration. rsc.org The PAN-NH membrane, in particular, showed high removal rates of over 90% in the initial hours of filtration. rsc.org These modified membranes can also be regenerated using a caustic solution to desorb the captured chromium, allowing for their reuse. rsc.org

Membrane filtration is also advantageous for facilities looking to recover and reuse chromium, as NF and RO can produce a chromium-rich retentate. samcotech.com

Table 3: Performance of Different Membrane Filtration Technologies for Cr(VI) Removal

Membrane TypeModificationRemoval MechanismKey Performance MetricReference
Poly(vinylidene) fluoride (PVDF)Chitosan-coated iron oxide nanoparticlesAdsorptionAdsorption capacity of 14.451 mg/g (batch) and 14.104 mg/g (continuous). nih.gov
Polyacrylonitrile (PAN) UltrafiltrationPrimary amine group generation (PAN-NH)Adsorptive dead-end filtration / Ion exchange>90% removal in the first ten hours of filtration. Total adsorption capacity of 151 mg/m². rsc.org
Polyacrylonitrile (PAN) UltrafiltrationQuaternary amine group generation (PAN-Q)Adsorptive dead-end filtration / Ion exchangeTotal adsorption capacity of 145 mg/m². rsc.org
Nanofiltration (NF)Not specifiedSize exclusionCan produce a chromium-rich retentate for recovery. samcotech.com
Reverse Osmosis (RO)Not specifiedSize exclusionOperates at high pressure for high-purity effluent. bohrium.comsamcotech.com
Stabilization of Chromium(VI) in Industrial Waste Disposal

Stabilization/solidification (S/S) is a widely recognized technology for treating industrial wastes containing hazardous metals like hexavalent chromium (Cr(VI)). tandfonline.comnih.gov The primary goal of S/S is to immobilize the contaminants within a solid matrix, reducing their leachability and environmental mobility. tandfonline.com

Commonly, S/S processes for inorganic wastes utilize cementitious binders, such as Portland cement or fly ash, which create a calcium silicate (B1173343) and aluminate hydrate (B1144303) polymeric network that encapsulates the waste. tandfonline.comscirp.org However, for Cr(VI), a direct S/S approach is often insufficient to meet regulatory leaching limits. tandfonline.comnih.gov This is because Cr(VI) is highly mobile. scirp.org

To effectively stabilize Cr(VI), a pre-treatment reduction step is typically required. tandfonline.comnih.gov This involves using a reducing agent to convert the toxic and mobile Cr(VI) to the less toxic and less soluble trivalent form, Cr(III). tandfonline.comrsc.org Ferrous sulfate (FeSO₄) is a commonly used reducing agent for this purpose. tandfonline.comnih.gov Studies have shown that an excess of the reducing agent is necessary to ensure the complete reduction of chromium. tandfonline.com

Other chemical stabilizing agents have also been investigated, including sodium sulfide (Na₂S), sodium sulfite (B76179) (Na₂SO₃), and sodium thiosulfate (B1220275) (Na₂S₂O₃). rsc.org One study found sodium thiosulfate to be a highly potent stabilizing reagent, achieving 99.56% treatment of Cr(VI) contaminated soil at a low dosage of 3.00% by weight, when used in conjunction with binding agents like fly ash and lime. rsc.org

The effectiveness of the stabilization is typically assessed using leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP). tandfonline.comnih.gov Research on the S/S of a steel industry waste demonstrated that while a conventional S/S process with fly ash could stabilize lead, cadmium, and zinc, a pre-treatment step with ferrous sulfate was essential to bring Cr(VI) leachate concentrations within permissible limits. tandfonline.comnih.gov Similarly, another study using Portland cement to immobilize potassium dichromate showed an immobilization efficiency of over 99%, although the mechanical properties of the resulting material were compromised. scirp.org

Table 4: Reagents Used in the Stabilization of Cr(VI) Waste

Reducing/Stabilizing AgentBinding Agent(s)Key FindingsReference
Ferrous Sulfate (FeSO₄)Type-F Fly AshEssential pre-treatment to reduce Cr(VI) to Cr(III) to meet TCLP limits. tandfonline.comnih.gov
Sodium Thiosulfate (Na₂S₂O₃)Fly Ash and LimeMost potent agent in one study; 3.00% dosage treated soil by 99.56%. rsc.org
Potassium Dichromate (K₂Cr₂O₇)Portland Cement II>99% immobilization efficiency, but negatively impacted mechanical strength. scirp.org
Ferrous Sulphate, Sodium Sulphide, Sodium Sulphite, Sodium MetabisulphiteFly Ash and LimeVarious combinations evaluated to optimize reduction and stabilization. rsc.org

Biological Remediation Approaches

Bioreduction via Microbial Metabolism

Bioreduction is an environmentally friendly and cost-effective approach for the remediation of hexavalent chromium (Cr(VI)). core.ac.ukmdpi.com This process utilizes the metabolic activity of microorganisms, particularly bacteria, to reduce the highly toxic and soluble Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). researchgate.net This transformation is generally considered a detoxification process. nih.gov

A wide range of bacteria have been identified with the ability to reduce Cr(VI), including species from genera such as Pseudomonas, Bacillus, Enterobacter, and Salipaludibacillus. mdpi.comresearchgate.netnih.gov The reduction can occur under both aerobic and anaerobic conditions and is often mediated by enzymes. mdpi.com Chromium reductase is a key enzyme involved in this biotransformation, facilitating the transfer of electrons to Cr(VI). researchgate.net The process can be linked to various metabolic pathways, and the reduction often relies on electron donors like NAD(P)H. researchgate.net

The efficiency of microbial Cr(VI) reduction is influenced by several factors, including initial Cr(VI) concentration, pH, temperature, and the presence of other substances. For example, the haloalkaliphilic strain Salipaludibacillus agaradhaerens NRC-R demonstrated complete reduction of high concentrations of Cr(VI) (up to 4 mM) under alkaline conditions. nih.gov A microbial consortium isolated from municipal wastewater sludge achieved complete reduction of 50 mg/L Cr(VI) in 6 hours under neutral pH conditions. mdpi.com

The presence of other heavy metals can have varied effects on Cr(VI) bioreduction. In one study, the presence of copper (Cu²⁺) and zinc (Zn²⁺) enhanced the reduction rate by a microbial consortium, while nickel (Ni²⁺), manganese (Mn²⁺), and lead (Pb²⁺) had no significant effect at the tested concentrations. mdpi.com The metabolic activity of the microbes is a critical factor, and high concentrations of Cr(VI) can be toxic to the microorganisms, thereby inhibiting the reduction process. mdpi.comnih.gov

Table 5: Examples of Microbial Strains and Consortia in Cr(VI) Bioreduction

Microorganism/ConsortiumSource/TypeOptimal ConditionsKey FindingsReference
Salipaludibacillus agaradhaerens NRC-RHypersaline soda lakesAlkaline pHCompletely reduced 3 mM Cr(VI) in 16h and 4 mM in 32h. nih.gov
Microbial ConsortiumMunicipal wastewater sludgeNeutral pHCompletely reduced 50 mg/L Cr(VI) in 6 hours. mdpi.com
Pseudomonas putidaChromium resistant bacteriaNot specifiedReduces Cr(VI) to Cr(III) via chromium reductase. researchgate.net
Bacillus subtilisChromium resistant bacteriaNot specifiedReduces Cr(VI) to Cr(III) via biotransformation, biosorption, and bioaccumulation. researchgate.net
Enterobacter sp. SLNot specifiedNot specifiedUsed waste molasses as a carbon source for Cr(VI) reduction. mdpi.com
Phytoremediation Potential

Phytoremediation is an economical and eco-friendly technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. medcraveonline.comicontrolpollution.com This approach holds significant potential for the remediation of soils and wastewater contaminated with hexavalent chromium (Cr(VI)). gnest.org The process involves plants taking up the contaminant, which can then be accumulated in various plant tissues. medcraveonline.com

Several plant species have been investigated for their ability to tolerate and accumulate chromium. Aquatic plants such as water hyacinth (Eichhornia crassipes), water lettuce (Pistia stratiotes), and duckweed (Lemna minor) have shown effectiveness in removing Cr(VI) from wastewater. dergipark.org.tr In one study, Pistia stratiotes and Lemna minor demonstrated high average removal rates of 81.1% and 81.5%, respectively, over seven days. dergipark.org.tr Lemna minor exhibited the highest average removal efficiency of 84.7% on the third day of the experiment. dergipark.org.tr

Terrestrial plants have also been identified as potential candidates for phytoremediation. Pennisetum sinese, a perennial giant grass, has shown a strong tolerance and high accumulation capability for chromium. mdpi.com It grew well in the presence of up to 500 μM of Cr(VI) and could accumulate significant amounts of chromium in its roots and aerial parts. mdpi.com Another study identified Malabar spinach (Basella alba L.) as a potential hyperaccumulator for chromium. gnest.org

The effectiveness of phytoremediation can be enhanced through the interaction between plants, soil, and microbes. icontrolpollution.com The use of certain bacteria, such as the nitrogen-fixing Rhodobacter capsulatus, has been shown to increase the uptake and accumulation of chromium by plants. gnest.org In a study with Malabar spinach, the application of R. capsulatus to chromium-polluted soil increased the chromium content in the plant from 2.33 mg/kg to 4.02 mg/kg. gnest.org This suggests that plant-microbe interactions can play a crucial role in enhancing the efficiency of phytoremediation. icontrolpollution.com

While promising, the growth of some plants can be inhibited by high concentrations of chromium, which can affect physiological processes like seed germination and root growth. icontrolpollution.commdpi.com

Table 6: Plant Species with Phytoremediation Potential for Chromium

Plant SpeciesTypeCr(VI) Removal/Accumulation PerformanceEnhancing FactorsReference
Lemna minor (Duckweed)Aquatic81.5% average removal over 7 days; peaked at 84.7% on day 3.- dergipark.org.tr
Pistia stratiotes (Water Lettuce)Aquatic81.1% average removal over 7 days.- dergipark.org.tr
Eichhornia crassipes (Water Hyacinth)Aquatic29.4% average removal over 7 days.- dergipark.org.tr
Pennisetum sineseTerrestrial GrassAccumulated up to 979.03 mg/kg in roots and 150.99 mg/kg in aerial parts.- mdpi.com
Basella alba L. (Malabar Spinach)TerrestrialCr content increased to 4.02 mg/kg in the plant with bacterial application.Application of Rhodobacter capsulatus bacteria. gnest.org

Analytical Techniques for the Characterization of Chromium Trioxide and Its Reaction Products

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the chemical nature of chromium trioxide and its derivatives by examining the interaction of electromagnetic radiation with the material.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a sample. rsc.org It works by measuring the absorption of infrared radiation by a material, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecules. rsc.org For this compound and its reaction products, FTIR provides critical information on the chemical bonding and structural arrangement.

In the analysis of this compound itself, FTIR spectra exhibit characteristic absorption peaks. For instance, minor bands indicating the vibrations of the Cr=O group are observed around 914 cm⁻¹ and 950 cm⁻¹. researchgate.net Other studies have reported peaks at 906 cm⁻¹ and 944 cm⁻¹ attributed to chromyl (Cr=O) vibrations. researchgate.net The thermal decomposition of this compound can also be tracked using FTIR, where a band at approximately 940 cm⁻¹ assigned to CrO₃ disappears upon annealing at higher temperatures (e.g., 500°C), indicating its conversion to other chromium oxides like Cr₂O₃. upt.ro

When this compound is used in reactions, such as the formation of metal complexes, FTIR is invaluable for confirming the formation of new products. For example, in the synthesis of chromium-metal complexes with phthalic acid, the coordination of oxygen atoms to the chromium ion is confirmed by FTIR spectra. e-journals.in Characteristic bands for the C=O stretching of the complexes appear in the range of 1624-1692 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group are observed around 1412-1493 cm⁻¹ and 1555-1585 cm⁻¹, respectively. e-journals.in Similarly, in reactions with diols, the formation of chromium(III) carboxylate coordination compounds is evidenced by asymmetric stretching (νₐₛ) of –COO⁻ at ~1680 cm⁻¹ and ~1560 cm⁻¹, and symmetric stretching (νₛ) at ~1370 cm⁻¹. upt.ro

Table 1: Characteristic FTIR Absorption Bands for this compound and its Reaction Products

Functional Group/Vibration Wavenumber (cm⁻¹) Compound/Context Reference
Cr=O (Chromyl) Vibrations 906, 944 This compound (Control) researchgate.net
Cr=O Vibrations 914, 950 Products from GBS using CrO₃ researchgate.net
CrO₃ ~940 Product of thermal decomposition at 320°C upt.ro
C=O Stretching 1624-1692 Cr-Phthalic Acid Complexes e-journals.in
COO⁻ Asymmetric Stretching 1555-1585 Cr-Phthalic Acid Complexes e-journals.in
COO⁻ Symmetric Stretching 1412-1493 Cr-Phthalic Acid Complexes e-journals.in
COO⁻ Asymmetric Stretching ~1680, ~1560 Cr(III)-Diol Carboxylate Products upt.ro
COO⁻ Symmetric Stretching ~1370 Cr(III)-Diol Carboxylate Products upt.ro
Ketonic Group (C=O) 1714.3 Product of cyclohexene (B86901) oxidation by CrO₃ ajol.info

UV-Visible (UV-Vis) absorption spectroscopy is an analytical technique used to study transition metal compounds and complexes. libretexts.org It operates by exciting a metal's d-electrons from a ground state to an excited state with light, and the spectrophotometer measures the light absorption at specific wavelengths. libretexts.org This method is particularly useful for monitoring the progress of reactions involving chromium species and for characterizing the resulting complexes. thermofisher.com

The color of many transition metal complexes, including those of chromium, is a result of the absorption of light in the visible region, which promotes d-d electron transitions. rsc.org The specific wavelengths absorbed depend on the oxidation state of the chromium ion and the nature of the ligands attached to it. docbrown.info For instance, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, has absorption maxima (λₘₐₓ) around 400 nm and 580 nm. docbrown.info A change in ligand, for example from water to chloride to form [Cr(H₂O)₄Cl₂]⁺, results in a change in the absorption spectrum and thus a different color. docbrown.info

UV-Vis spectroscopy can be used for the direct quantitative analysis of hexavalent chromium (Cr(VI)) in aqueous solutions. amecj.com The position of the absorption maximum is pH-dependent. At a pH of 6 or lower, Cr(VI) analysis is typically performed at an absorption maximum of 350 nm. amecj.comresearchgate.net At a pH of 8 or higher, the analysis should be conducted at 372 nm. amecj.com The chromate(VI) ion gives a solution its yellow color by strongly absorbing in the violet region, while the orange dichromate(VI) ion absorbs in the blue region. docbrown.info This technique allows for the study of reaction kinetics, as the concentration of reactants or products can be tracked over time by measuring the change in absorbance at a characteristic wavelength. thermofisher.comieeesem.com

In the characterization of complexes, such as the [Cr(EDTA)]⁻ complex, UV-Vis spectroscopy can verify its complete formation. acs.org The interaction of such complexes with other species, like silver nanoparticles, can be monitored by observing changes in the absorption bands, which can indicate aggregation or other interactions. acs.org

Table 2: UV-Vis Absorption Maxima for Different Chromium Species

Chromium Species/Complex pH Absorption Maximum (λₘₐₓ) (nm) Reference
Hexavalent Chromium (Cr(VI)) ≤ 6 350 amecj.com
Hexavalent Chromium (Cr(VI)) ≥ 8 372 amecj.com
[Cr(H₂O)₆]³⁺ - 400, 580 docbrown.info

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and, critically, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. jeol.comub.edufrontiersin.org The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. ub.edu The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment.

XPS is particularly effective for distinguishing between the different oxidation states of chromium, such as trivalent Cr(III) and hexavalent Cr(VI). jeol.comtescan-analytics.com This is crucial because the properties and toxicity of chromium compounds are highly dependent on the oxidation state. The chemical shift in the binding energy of the Cr 2p photoelectrons allows for this differentiation. For example, the Cr 2p₃/₂ peak for trivalent chromium (as in Cr₂O₃) is found at a binding energy of approximately 576.0 eV, while the peak for hexavalent chromium (as in CrO₃) appears at a higher binding energy, around 578.9 eV to 579.6 eV. jeol.comresearchgate.net The energy difference of about 2.9 eV between Cr(III) and Cr(VI) oxides demonstrates the technique's utility in identifying these states. jeol.com

In studies of reaction products, XPS can confirm the presence of specific chromium compounds on a surface. For instance, analysis of chromated surfaces can reveal a mixture of oxidation states. researchgate.net Deconvolution of a complex Cr 2p spectrum can separate the contributions from Cr(VI) and Cr(III) species, such as Cr₂O₃ and Cr(OH)₃. researchgate.netresearchgate.net This ability is essential for evaluating the surface chemistry of materials treated with this compound or for studying the reduction of Cr(VI) to Cr(III) on various substrates. researchgate.netsurfacesciencewestern.com

Table 3: Representative Cr 2p₃/₂ Binding Energies for Different Chromium Oxidation States

Oxidation State/Compound Binding Energy (eV) Reference
Cr(III) 576.0 jeol.com
Cr(VI) 578.9 jeol.com
Cr₂O₅ 579.3 sci-hub.st

Diffraction and Imaging Techniques

These techniques provide information on the crystal structure and physical morphology of this compound and its products.

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure, phase composition, and degree of crystallinity of solid materials. aip.org When X-rays interact with a crystalline material, they are diffracted in specific directions, producing a unique diffraction pattern that serves as a fingerprint for the crystal structure.

XRD is used to characterize the structure of this compound and to identify the products of its thermal decomposition or chemical reactions. For example, the thermal decomposition of CrO₃ in air can be monitored by XRD, showing a gradual loss of oxygen and transformation through various intermediate oxides like Cr₂O₅ and CrO₂, before finally forming the most stable Cr₂O₃ phase at temperatures above ~750 K. sci-hub.st The XRD patterns of composites containing this compound, such as PANI/CrO₃, show the presence of peaks characteristic of CrO₃, with the intensity of these peaks increasing with higher concentrations of the oxide in the composite. aip.org

The technique is also essential for confirming the synthesis of specific crystalline phases. For instance, in the synthesis of chromium oxide nanoparticles, XRD patterns can confirm the formation of the rhombohedral structure of CrO₃ or the hexagonal structure of Cr₂O₃ (Eskolaite). researchgate.netijmtst.comorientjchem.org The analysis of diffraction patterns from films can reveal that they consist of nanocrystals, such as Cr₂O₃, embedded within an amorphous matrix. arxiv.org Structural analysis of industrial chromium electroplating baths using XRD has helped in identifying the predominant polychromate species present, such as dichromate and linear trichromate ions. capes.gov.br

Table 4: Crystalline Phases of Chromium Oxides Identified by XRD

Compound Crystal System/Phase Name Context Reference
CrO₃ Rhombohedral Nanoparticle synthesis ijmtst.com
Cr₂O₃ Hexagonal (Eskolaite) Product of thermal decomposition researchgate.netsci-hub.st
Cr₂O₅ - Intermediate in CrO₃ decomposition sci-hub.st

Scanning Electron Microscopy (SEM) is an imaging technique that produces high-resolution images of a sample's surface topography. uiowa.edu It works by scanning the surface with a focused beam of electrons, and the signals that result from the electron-sample interactions are used to form an image. SEM is widely used to examine the morphology, including the size and shape, of this compound particles and the materials derived from them. mdpi.com

SEM analysis of synthesized this compound nanoparticles has revealed spherical morphologies with particle sizes ranging from 20 to 60 nm. ijmtst.comresearchgate.net The images can also show that fine particles have a tendency to form agglomerates. ijmtst.com In the study of composites and coatings, SEM provides valuable information on the surface features and the distribution of particles. For instance, in Ni-W/Cr₂O₃ nanocomposite coatings, SEM images show how the concentration of Cr₂O₃ nanoparticles influences the surface morphology, leading to the formation of elliptical clusters or more amorphous structures at different concentrations. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale structure, morphology, and size distribution of this compound and its derivative nanoparticles, primarily chromium(III) oxide (Cr₂O₃), which often results from decomposition or synthesis processes. TEM analysis provides direct imaging of individual particles, offering insights that are complementary to the ensemble data obtained from techniques like Particle Size Analysis.

Research findings from various studies utilizing TEM to characterize chromium oxide nanoparticles reveal a range of morphologies and sizes depending on the synthesis method. For instance, Cr₂O₃ nanoparticles synthesized via a precipitation method were found to have particle sizes ranging from 20 nm to 70 nm. scispace.comorientjchem.org Another study employing a thermal decomposition technique reported nearly rectangular nanostructures with sizes between 10 nm and 100 nm. nanochemres.org The use of a UV-irradiation method for synthesis produced Cr₂O₃ nanoparticles with sizes in the range of 2 to 30 nm. ekb.eg These studies show that TEM is crucial for confirming the success of synthesis protocols aimed at producing nanoparticles with specific size and shape characteristics. The images can reveal the degree of particle agglomeration, the crystallinity, and the uniformity of the sample. nanochemres.org

Table 1: Selected TEM Findings for Chromium Oxide Nanoparticles

Synthesis MethodObserved Particle Size Range (nm)Observed MorphologySource(s)
Precipitation20 - 70Not specified scispace.comorientjchem.org
Thermal Decomposition10 - 100Nearly rectangular, somewhat agglomerated nanochemres.org
UV-Irradiation2 - 30Clear morphological boundaries ekb.eg
Sol-GelNot specifiedNot specified innovareacademics.in

Energy Dispersive Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive Spectroscopy (EDS, also known as EDX or EDXS) is an analytical technique used in conjunction with electron microscopy (such as SEM or TEM) for the elemental analysis or chemical characterization of a sample. bruker.com The process involves bombarding a sample with an electron beam, which causes the atoms in the sample to emit characteristic X-rays. bruker.comunam.mx The energy of these X-rays is specific to each element, allowing for the identification of the elements present in the sample. bruker.com

When applied to a sample of this compound or its reaction products, EDS analysis can confirm the presence of chromium and oxygen. By scanning the electron beam across a region of the sample, an elemental map can be generated. jeol.com This map visually displays the spatial distribution of the constituent elements. For a pure this compound sample, the EDS map would show a uniform distribution of chromium and oxygen signals across the analyzed area. In the case of reaction products or composite materials, EDS mapping can reveal the distribution of different elements, identify areas of contamination, or characterize distinct phases within the material. bruker.com For example, in a partially reacted sample, EDS could distinguish between remaining this compound and newly formed chromium oxide phases by mapping the relative concentrations of Cr and O.

Thermal and Physical Analysis Methods

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to determine the thermal properties of materials, such as melting point and latent heat of fusion. torontech.com

In the analysis of this compound (CrO₃), DSC thermograms consistently show a sharp endothermic peak corresponding to its melting point. Studies have reported this melting point to be in the range of approximately 198°C to 202°C. crimsonpublishers.comacademicstrive.com For example, one study recorded a melting point of 198.34°C for a control sample of CrO₃, while another reported a value of 199.24°C. crimsonpublishers.comacademicstrive.com The heat energy required for this phase transition, known as the latent heat of fusion (ΔHfusion), has also been quantified. Reported values for the latent heat of fusion for CrO₃ include 82.25 J/g and 89.58 J/g in different studies. academicstrive.comvixra.org These DSC measurements are crucial for understanding the thermal stability and energy requirements associated with the physical changes in this compound. crimsonpublishers.com

Table 2: Thermal Properties of this compound (CrO₃) Determined by DSC

ParameterReported Value (Control Sample)Source(s)
Melting Point198.34 °C crimsonpublishers.comcrimsonpublishers.com
Melting Point199.24 °C academicstrive.com
Melting Point~215 °C akjournals.com
Latent Heat of Fusion (ΔHfusion)82.25 J/g academicstrive.com
Latent Heat of Fusion (ΔHfusion)89.58 J/g vixra.org
Latent Heat of Fusion (ΔHfusion)91.11 J/g crimsonpublishers.comcrimsonpublishers.com

Particle Size Analysis (PSA)

Particle Size Analysis (PSA) is used to determine the size distribution of particles in a given sample. For this compound powder, this analysis is often performed using techniques like laser diffraction, which can measure particles over a wide detection range. crimsonpublishers.com The results are typically reported as particle diameters corresponding to 10%, 50%, and 90% of the cumulative distribution, denoted as d(0.1), d(0.5), and d(0.9) respectively. The d(0.5) value represents the median particle size. Another common parameter is the mass-volume diameter, D(4,3). crimsonpublishers.com

Analysis of commercial this compound powder has shown a wide distribution of particle sizes, often in the micrometer range. One study reported control sample values of d(0.1) = 172.19 µm, d(0.5) = 321.58 µm, and d(0.9) = 549.35 µm, with a D(4,3) of 341.53 µm. crimsonpublishers.comcrimsonpublishers.com Another investigation found control values of d(0.1) = 31.61 µm, d(0.5) = 278.84 µm, and d(0.9) = 579.07 µm. vixra.org These parameters are essential for quality control in industrial applications where powder flowability, dissolution rate, and surface area are critical.

Table 3: Particle Size Distribution Data for this compound (CrO₃) Powder

ParameterSample 1Sample 2Sample 3Source(s)
d(0.1) (µm)172.1931.61Not specified crimsonpublishers.comvixra.orgcrimsonpublishers.com
d(0.5) (µm)321.58278.84Not specified crimsonpublishers.comvixra.orgcrimsonpublishers.com
d(0.9) (µm)549.35579.07Not specified crimsonpublishers.comvixra.orgcrimsonpublishers.com
D(4,3) (µm)341.53292.76Not specified crimsonpublishers.comvixra.orgcrimsonpublishers.com
Specific Surface Area (m²/g)0.0234Not specified0.0596 crimsonpublishers.comacademicstrive.comcrimsonpublishers.com

Thermal Analysis for Degradation Processes of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the degradation processes of this compound and its complexes. sciforschenonline.orgsgbaukrc.ac.in These methods monitor changes in mass (TGA) and temperature difference (DTA) as a material is heated, providing insight into decomposition pathways, thermal stability, and the composition of intermediate products. sgbaukrc.ac.in

The thermal decomposition of pure CrO₃ itself occurs in multiple stages. It first melts around 215°C, followed by decomposition into chromium chromate (B82759) (Cr₂(CrO₄)₃) at approximately 340–360°C, and finally decomposes into chromium(III) oxide (Cr₂O₃) at higher temperatures (415–490°C), a process that is significantly influenced by the surrounding atmosphere. akjournals.com

When CrO₃ is reacted with organic molecules like amino acids or citric acid, it can form complexes whose thermal degradation patterns provide information about their structure. ajol.infoajrconline.org For example, a study on CrO₃-amino acid complexes showed a two-step decomposition process for all tested complexes (with Glycine (B1666218), Alanine (B10760859), Serine, etc.). ajol.info The specific temperature ranges for these degradation steps vary depending on the amino acid involved. ajol.info Similarly, the thermal analysis of complexes formed from the oxidation of citric acid by a Cr(VI) oxidant showed distinct, multi-step degradation patterns corresponding to the loss of molecules like water, formic acid, and acetic acid at specific temperatures. ajrconline.org

Table 4: Thermal Decomposition Stages of Selected Chromium(VI) Complexes

ComplexDegradation StageTemperature Range (°C)Mass Loss / EventSource(s)
CrO₃-GlycineStage 150 - 260Decomposition ajol.info
Stage 2260 - 550Decomposition ajol.info
CrO₃-AlanineStage 150 - 255Decomposition ajol.info
Stage 2255 - 500Decomposition ajol.info
Cr₅C₁₆H₃₅N₃SO₃₅Stage 1Up to 106.08Loss of hydrated water jetir.org
Stage 2106.08 - 358.54Loss of SO₂, CO₂, and N₂ jetir.org
CrO₃ (in air)Melting~215Endothermic peak akjournals.com
Decomposition 1340 - 360Formation of Cr₂(CrO₄)₃ akjournals.com
Decomposition 2415 - 490Formation of Cr₂O₃ akjournals.com

Quantitative and Speciation Analysis

Quantitative analysis of chromium is critical, particularly the differentiation, or speciation, between its two common oxidation states: Cr(III) and Cr(VI). thermofisher.com This is because their chemical properties and toxicological profiles differ significantly. This compound is a Cr(VI) compound. Speciation analysis is therefore essential for monitoring its presence in various matrices, including water and industrial solutions. thermofisher.com

A variety of analytical methods are used for chromium speciation. A powerful and widely adopted technique is the hyphenated method of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). mdpi.comshimadzu.com This method offers high selectivity, a wide linear range, and low detection limits, allowing for the effective separation and quantification of Cr(III) and Cr(VI) species. mdpi.com To facilitate separation via anion-exchange chromatography, Cr(III), which typically exists as a cation, can be chelated with agents like ethylenediaminetetraacetic acid (EDTA) to form an anionic complex. shimadzu.com Cr(VI) exists as an anion (e.g., CrO₄²⁻) and does not require this step. shimadzu.com The ISO 24384 standard outlines such a method for the analysis of chromium species in water. shimadzu.com

Other methods include redox titrations for determining chromic acid concentration in plating solutions and spectrophotometric methods. shimadzu.comdtic.mil For total chromium determination, methods often involve oxidizing any Cr(III) present to Cr(VI) or reducing all Cr(VI) to Cr(III) before analysis by techniques such as Atomic Absorption Spectrometry (AAS). pjoes.com The determination of this compound content in materials like leather involves ashing the sample, oxidizing the chromium, and then using a quantitative method to determine the amount, which is then calculated as Cr₂O₃ content. alfa-chemistry.com

Inductively Coupled Plasma (ICP) Techniques (e.g., ICP-AES, OES)

Inductively Coupled Plasma (ICP) techniques are a group of highly sensitive and versatile methods for elemental analysis, including the determination of chromium. These methods utilize an inductively coupled plasma, a high-temperature ionized gas (usually argon), to excite atoms and ions to emit electromagnetic radiation at wavelengths characteristic of the elements present. epa.govscholarsresearchlibrary.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These two terms are often used interchangeably and refer to the same technique. technologynetworks.comlabcompare.com In ICP-AES/OES, a liquid sample is nebulized to form an aerosol, which is then transported to the plasma torch. epa.gov The intense heat of the plasma causes the desolvation, vaporization, atomization, and excitation of the sample atoms. As the excited atoms and ions relax to their ground state, they emit photons of specific wavelengths. scholarsresearchlibrary.com A spectrometer separates this radiation by wavelength, and the intensity of the emitted light is measured by a detector, which is proportional to the concentration of the element in the sample. epa.gov

ICP-AES/OES offers several advantages, including the ability for multi-elemental analysis, high sensitivity, and a wide linear dynamic range. scholarsresearchlibrary.commdpi.com It is considered to be relatively free of significant spectral interferences. mdpi.com The technique has been successfully used for the determination of chromium in various matrices, including milk products, mouthwash, and pet feedstuffs. mdpi.comresearchgate.netspectroscopyonline.com A validation study for the analysis of chromium in milk by ICP-AES reported a limit of quantification of 0.0050 µg/mL and a recovery of 90.88%. researchgate.net

Table 2: Comparison of Key Features of ICP-AES/OES and ICP-MS

Feature ICP-AES/OES ICP-MS
Principle Measures emitted light from excited atoms/ions epa.gov Measures mass-to-charge ratio of ions labcompare.com
Sensitivity ppm to ppb olympianwatertesting.com ppb to ppt (B1677978) technologynetworks.com
Matrix Effects More tolerant aelabgroup.com More prone to interferences aelabgroup.com
Cost Lower initial and operational cost aelabgroup.comdrawellanalytical.com Higher initial and operational cost technologynetworks.comaelabgroup.com
Complexity Simpler to operate and maintain drawellanalytical.com More complex, requires trained personnel drawellanalytical.com

This table provides a general comparison, and specific performance may vary.

While ICP-AES/OES is a powerful technique, for even lower detection limits, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is often employed. ICP-MS uses the plasma to generate ions, which are then introduced into a mass spectrometer to be separated and quantified based on their mass-to-charge ratio. labcompare.com ICP-MS offers exceptional sensitivity, reaching parts-per-trillion (ppt) levels, making it ideal for ultra-trace analysis. technologynetworks.com However, ICP-MS instruments are generally more expensive and susceptible to matrix interferences compared to ICP-OES. aelabgroup.com

Gravimetric Techniques for Chromium Content in Complexes

Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. alagappauniversity.ac.in These techniques are among the most classical and, when performed carefully, can yield highly accurate and precise results. inflibnet.ac.in For the determination of chromium, it is typically precipitated from a solution as a sparingly soluble compound of known stoichiometry.

A common gravimetric method for chromium involves its precipitation as barium chromate (BaCrO₄). bdu.ac.inuohyd.ac.in In this procedure, any Cr(III) in the sample is first oxidized to Cr(VI) (chromate, CrO₄²⁻). Then, a solution of barium chloride (BaCl₂) is added to the solution, causing the precipitation of the bright yellow barium chromate. bdu.ac.in

The key steps in the gravimetric determination of chromium as barium chromate are:

Sample Preparation: A weighed amount of the chromium-containing sample is dissolved. If chromium is present as Cr(III), it must be oxidized to Cr(VI).

Precipitation: The solution is typically made slightly acidic with acetic acid, and then a solution of barium chloride is added to precipitate the chromium as barium chromate. bdu.ac.in The precipitation is often carried out in a hot solution to promote the formation of larger, more easily filterable crystals. uohyd.ac.in

Digestion: The precipitate is allowed to stand in the hot mother liquor for a period to encourage particle growth and reduce impurities.

Filtration and Washing: The precipitate is separated from the solution using a filter crucible (e.g., a sintered glass crucible). It is then washed with a suitable liquid to remove any soluble impurities. bdu.ac.in

Drying and Weighing: The crucible containing the precipitate is dried in an oven at a specific temperature (e.g., 120°C) until a constant weight is achieved. bdu.ac.in The mass of the barium chromate precipitate is then determined by difference.

From the mass of the pure barium chromate precipitate, the mass and percentage of chromium in the original sample can be calculated using its stoichiometric relationship. A study on the laboratory scale preparation of barium chromate reported estimating barium gravimetrically as barium sulfate (B86663), with an optimum yield of 46%, while chromium was estimated by atomic absorption spectrometry to be 19.5%. researchgate.net Another procedure describes precipitating barium as barium chromate in a dilute acetic acid medium. bdu.ac.in

Table 4: Stoichiometric Data for Gravimetric Chromium Determination

Precipitate Molar Mass (g/mol) Gravimetric Factor (Cr/Precipitate)
Barium Chromate (BaCrO₄) 253.32 0.2052

The gravimetric factor is used to convert the mass of the precipitate to the mass of the analyte (chromium).

Q & A

Q. How can researchers experimentally determine the melting point of chromium trioxide with high precision?

The fusion temperature (Tfus) of CrO₃ is reported as 470.44 K (±0.2 K uncertainty) using differential scanning calorimetry (DSC). To replicate this, ensure purity verification via DSC under inert conditions to avoid decomposition. Calibrate equipment with certified reference materials and account for potential sublimation effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

CrO₃ is a potent oxidizer and carcinogen. Use fume hoods for all procedures, wear nitrile gloves, and employ secondary containment for spills. Post hazard warnings in workspaces and conduct regular exposure monitoring, particularly for airborne Cr(VI) particles. Decontaminate surfaces with reducing agents like sodium bisulfite .

Q. Which spectroscopic methods are validated for measuring this compound’s electron affinity (EA)?

Laser photoelectron spectroscopy (LPES) yields an EA of 3.660 ± 0.020 eV , while ion-molecule reaction bracketing (IMRB) reports lower values (e.g., 2.50 ± 0.30 eV ). Cross-validate results with density functional theory (DFT) calculations and account for experimental conditions (e.g., gas-phase vs. condensed-phase discrepancies) .

Advanced Research Questions

Q. How can conflicting thermochemical data for this compound’s gas-phase enthalpy of formation (ΔHf<sup>°</sup>) be resolved?

NIST reports ΔHf<sup>°</sup> as -292.88 kJ/mol (gas phase, 1973 data). Modern studies should reconcile this with newer techniques like high-level coupled-cluster theory. Compare with chromium oxide clusters (e.g., CrO₃⁻) to assess stability and validate via mass spectrometry .

Q. What experimental designs mitigate this compound’s decomposition during vaporization studies?

Use Knudsen effusion cells with controlled oxygen partial pressure to suppress CrO₃ → Cr₂O₃ + O₂ decomposition. Monitor vapor composition via quadrupole mass spectrometry and cross-reference with thermogravimetric analysis (TGA) under inert atmospheres .

Q. How do computational models address discrepancies in this compound’s ionization energy (IE)?

Early EI (electron ionization) measurements report IE ≈ 11.6 eV , but DFT simulations suggest deviations due to spin-orbit coupling. Validate using photoelectron spectroscopy and correlate with CrO₃’s molecular orbital configurations .

Methodological and Analytical Challenges

Q. What strategies are recommended for synthesizing high-purity this compound for spectroscopic studies?

Recrystallize CrO₃ from nitric acid solutions, filter under vacuum, and dry under desiccation. Verify purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals .

Q. How can researchers address inconsistencies in this compound’s gas-phase heat capacity (Cp) data?

Apply the Shomate equation parameters (e.g., A = 36.83740, B = 110.7024 for 298–1100 K) and validate with adiabatic calorimetry. Discrepancies >5% may arise from anharmonic vibrational contributions, requiring correction via ab initio molecular dynamics .

Q. What analytical frameworks support the substitution of this compound in catalytic applications?

Evaluate alternatives (e.g., Cr(III) complexes) using life-cycle assessment (LCA) and toxicity screens. For coatings, test trivalent chromium processes for adhesion and corrosion resistance, but note current limitations in oxidative stability .

Regulatory and Compliance Considerations

Q. How do EU REACH regulations impact academic research involving this compound?

Authorization under Annex XIV requires justification of essential use and substitution plans. Document exposure scenarios (e.g., spray coating) and submit socio-economic analyses (SEA) if applying for exemptions. Collaborate with industry partners for downstream use data .

Data Presentation Guidelines

  • Tables/Figures : Include DSC thermograms for phase changes, LPES spectra for EA validation, and Shomate equation plots for Cp. Cite NIST data and avoid overloading figures with chemical structures .
  • Reproducibility : Archive raw data (e.g., mass spectra, calorimetry logs) in repositories like Zenodo and adhere to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.